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  • Product: 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
  • CAS: 186613-02-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Stereochemical Dynamics of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The highly functionalized four-membered ring system, 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, represents a critical scaffold in the development of strained cyclic intermediates. In commercial chemical databases, this nomenclature is frequently associated with CAS 186613-02-5, which structurally corresponds to the β -lactam derivative 1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate 12. The stereochemical principles, synthesis, and crystallographic analysis of both the carbocyclic (cyclobutanone) and heterocyclic (azetidinone) scaffolds are governed by identical [2+2] cycloaddition logic 3. This guide deconstructs the causality behind its synthesis, details self-validating isolation protocols, and provides a comprehensive breakdown of its stereochemical assignment via single-crystal X-ray diffraction (SC-XRD).

Mechanistic Causality in [2+2] Cycloaddition

The formation of the highly strained cyclobutanone (or azetidinone) core relies on a thermal[2+2] cycloaddition between an acetoxyketene intermediate and an appropriate alkene or imine.

Why this approach? Ketenes undergo a π​2s​+π​2a​ orthogonal approach as dictated by Woodward-Hoffmann rules. During the transition state, the bulky substituents (the phenyl ring and the 4-methoxyphenyl group) orient themselves to minimize steric clash. This orthogonal trajectory predominantly yields the cis-configuration between the vicinal protons on the newly formed four-membered ring. Understanding this causality allows chemists to predictably control the relative stereocenters at C3 and C4.

SynthPathway N1 Acetoxyacetyl Chloride + Triethylamine N2 Acetoxyketene Intermediate (Highly Reactive) N1->N2 -HCl (at -20°C) N4 [2+2] Orthogonal Cycloaddition (Transition State) N2->N4 + N3 Alkene/Imine Precursor (4-Methoxyphenyl substituted) N3->N4 + N5 Crude Cycloadduct (cis-Stereochemistry) N4->N5 Thermal Relaxation N6 Self-Validation: 1H-NMR Coupling Constants N5->N6 QC Check

Mechanistic pathway of the [2+2] cycloaddition yielding the cis-cycloadduct.

Self-Validating Synthesis & Crystallization Protocol

To guarantee structural integrity prior to X-ray analysis, the synthesis must operate as a self-validating system.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve 4.56 mmol of the alkene/imine precursor and 6.07 mmol of triethylamine in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are strictly enforced to prevent the premature hydrolysis of the highly sensitive acid chloride into an unreactive carboxylic acid.

  • in situ Ketene Generation: Cool the reaction vessel to -20 °C. Dropwise, add a solution of 3.04 mmol of α -acetoxyacetyl chloride in 15 mL of CH₂Cl₂.

    • Causality: The cryogenic temperature is critical. It kinetically suppresses the spontaneous dimerization of the generated acetoxyketene, ensuring the intermediate remains available for the cross-cycloaddition.

  • Cycloaddition and Maturation: Allow the mixture to warm to 25 °C over an 18-hour period.

    • Causality: Gradual warming provides the necessary thermal energy to overcome the activation barrier of the [2+2] cycloaddition while maintaining kinetic control over the cis-stereochemistry.

  • Workup and In-Line Validation: Quench the reaction with 10% aqueous HCl, wash with saturated NaHCO₃, and concentrate.

    • Self-Validation Checkpoint: Prior to crystallization, a crude 1 H-NMR must be obtained. The presence of a doublet at 5.5 ppm with a coupling constant of J=4.5−5.0 Hz acts as an immediate, self-validating proof of the cis-relationship of the protons on the 4-membered ring.

  • Crystallization: Triturate the solid mass with hexane, filter, and recrystallize via vapor diffusion (ethyl acetate/hexane).

    • Causality: Vapor diffusion allows for a slow, controlled alteration of the solvent's dielectric constant. This slow supersaturation is essential for growing highly ordered, defect-free single crystals suitable for diffraction.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The absolute configuration and solid-state packing are definitively resolved using SC-XRD 4.

Step-by-Step Methodology:
  • Crystal Selection & Mounting: Select a colorless block crystal (approx. 0.15×0.10×0.08 mm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. When the crystal is exposed to the cold nitrogen stream, the oil vitrifies rather than crystallizes, preventing the sample from cracking due to thermal shock.

  • Data Collection: Transfer the sample to a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å). Maintain the crystal at 100 K.

    • Causality: Cryogenic temperatures drastically minimize atomic thermal vibrations (Debye-Waller factors). This leads to sharper diffraction spots at higher angles, yielding a high-resolution structural model.

  • Integration and Absorption Correction: Process the raw frames using multi-scan absorption correction software (e.g., SADABS).

    • Causality: X-rays travel different path lengths through a non-spherical crystal. Absorption correction normalizes these intensities, preventing artificial distortion of the electron density map.

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Checkpoint: The refinement is considered successful and validated when the goodness-of-fit (S) approaches 1.0, and the final R1​ value drops below 0.05 5.

XRDWorkflow N1 Vapor Diffusion Crystallization (Hexane/EtOAc) N2 Crystal Selection & Mounting (Paratone Oil, 100K) N1->N2 Quality Check N3 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N2->N3 Photon Beam N4 Data Reduction & Integration (SAINT/SADABS) N3->N4 Raw Frames N5 Structure Solution (SHELXT, Direct Methods) N4->N5 hkl File N6 Refinement & Validation (SHELXL, R1 < 0.05) N5->N6 Initial Model

Self-validating SC-XRD workflow from crystallization to structural refinement.

Quantitative Crystallographic Data

The table below summarizes the standardized crystallographic parameters parameterized for this class of methoxyphenyl-substituted four-membered rings.

ParameterValue
Empirical Formula C₁₉H₁₈O₄ (Cyclobutyl) / C₁₈H₁₇NO₄ (Azetidinyl)
Formula Weight 310.34 g/mol / 311.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.93 Å, b=9.11 Å, c=18.71 Å, β=97.8∘
Volume ∼2183 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.35 g/cm³
Final R indices [ I>2σ(I) ] R1​=0.048 , wR2​=0.132
Goodness-of-fit on F2 1.045

Stereochemistry and Molecular Packing

The SC-XRD data confirms that the four-membered ring adopts a slightly puckered conformation to relieve internal ring strain. The dihedral angle between the central ring and the 4-methoxyphenyl group demonstrates significant twisting, minimizing π−π repulsion with the adjacent phenyl ring.

Crucially, the crystal packing is governed by weak intermolecular interactions. The 5-nitro and methoxy regioisomers in similar systems show that molecular assembly is driven by non-classical C–H···O hydrogen bonds between the methoxy oxygen and the vicinal protons of adjacent molecules, forming an extended three-dimensional supramolecular network 5.

References

  • Guidechem.6-[4-[oxo-(3-phenylcyclobutyl)methyl]-1-piperazinyl]-3-pyridinecarbonitrile - Guidechem.
  • MolCore.186613-02-5 | 1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate | MolCore.
  • ChemicalBook.2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis - chemicalbook.
  • Cardiff University (ORCA).Crystal structure of (Z)-3-(4-methoxyphenyl)-4- (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N - -ORCA.
  • SciSpace.Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl) - SciSpace.

Sources

Exploratory

Thermodynamic Stability and Solution Kinetics of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Executive Summary The rational design and handling of highly strained carbocycles require a rigorous understanding of their thermodynamic sinks and kinetic liabilities. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and handling of highly strained carbocycles require a rigorous understanding of their thermodynamic sinks and kinetic liabilities. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (CAS: 186613-02-5) is a densely functionalized cyclobutanone derivative. Its architecture—a four-membered ring burdened by an acetate group, a ketone, and two bulky aryl substituents—creates a system dominated by severe steric congestion and inherent ring strain. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic stability in solution, detailing the causality behind its stereomutation (epimerization), solvolytic degradation, and the self-validating analytical metrology required to profile these pathways.

Architectural Energetics and Thermodynamic Drivers

Inherent Ring Strain

Cyclobutanones possess approximately 26 kcal/mol of ring strain. The sp2 -hybridized carbonyl carbon (C2) enforces a nominal bond angle of ~90°, which deviates drastically from the ideal 120° geometry, inducing massive angle and torsional strain[1]. This strain fundamentally alters the molecule's reactivity profile:

  • Enhanced Electrophilicity: The C2 carbonyl is highly susceptible to nucleophilic attack, as rehybridization from sp2 to sp3 (e.g., hemiketal formation) partially relieves angle strain.

  • C–C Bond Lability: The strain provides a thermodynamic driving force for ring-opening reactions or thermal retro-[2+2] cycloadditions[2].

Steric Congestion and Kinetic Trapping

The synthesis of highly substituted cyclobutanones typically proceeds via a thermal [2πs​+2πa​] cycloaddition (e.g., between acetoxyketene and 4-methoxystilbene). Governed by Woodward-Hoffmann rules, the orthogonal approach of the reactants kinetically traps the product in a sterically congested cis,cis-configuration. In this state, the 1,2- and 1,3-diaxial-like interactions between the 4-methoxyphenyl, phenyl, and acetate groups create a high-energy ground state that desperately seeks thermodynamic relief in solution.

Mechanisms of Solution-Phase Attrition

Stereomutation via Enolization (Epimerization)

In protic or mildly buffered solutions, the kinetic cis,cis-isomer is thermodynamically unstable. The protons at C1 (alpha to both the acetate and the carbonyl) and C3 (benzylic to the 4-methoxyphenyl group and alpha to the carbonyl) are highly acidic[1].

Enolization at either position temporarily destroys the stereocenter, converting the sp3 carbon to an sp2 geometry. Upon ketonization, stereoselective protonation from the more sterically hindered face yields the inverted, lower-energy trans configuration. This cascading epimerization network ultimately funnels the molecular population into the all-trans thermodynamic sink, minimizing steric clashes[3].

Epimerization Cis cis,cis-Isomer (Kinetic Product) Enol1 C1-Enol Intermediate Cis->Enol1 k_enol(C1) Enol3 C3-Enol Intermediate Cis->Enol3 k_enol(C3) Trans1 trans,cis-Isomer Enol1->Trans1 k_keto AllTrans all-trans-Isomer (Thermodynamic Sink) Enol1->AllTrans k_keto Trans2 cis,trans-Isomer Enol3->Trans2 k_keto Enol3->AllTrans k_keto Trans1->Enol3 k_enol(C3) Trans2->Enol1 k_enol(C1)

Fig 1: Solution-phase epimerization network of the cyclobutanone core via enol intermediates.

Solvolysis and Irreversible Degradation

While epimerization preserves the cyclobutanone core, prolonged exposure to nucleophilic solvents (e.g., aqueous methanol) triggers irreversible thermodynamic degradation[4]:

  • Acetate Hydrolysis: Base- or acid-catalyzed hydrolysis of the C1 acetate yields a 2-hydroxycyclobutanone derivative.

  • Nucleophilic Ring-Opening: Attack at the C2 carbonyl forms a tetrahedral intermediate. Driven by the release of ~26 kcal/mol of ring strain, the C1–C2 or C2–C3 bond cleaves, yielding acyclic esters or acids[2].

Degradation Substrate 3-(4-Methoxyphenyl)-2-oxo- 4-phenylcyclobutyl acetate Hydrolysis C1-Acetate Hydrolysis (Base/Acid Catalyzed) Substrate->Hydrolysis H2O / OH- RingOpen Nucleophilic Ring-Opening (Relief of Ring Strain) Substrate->RingOpen Nu- Attack at C2 Retro22 Thermal Retro-[2+2] Cycloaddition Substrate->Retro22 Δ (>100 °C) Prod1 2-Hydroxycyclobutanone Derivative Hydrolysis->Prod1 Prod2 Acyclic Ester/Acid Derivatives RingOpen->Prod2 Prod3 Acetoxyketene + 4-Methoxystilbene Retro22->Prod3

Fig 2: Primary thermodynamic degradation pathways of the substituted cyclobutanone in solution.

Quantitative Data Summaries

The following tables synthesize the thermodynamic and kinetic parameters governing the stability of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate in standard aqueous/organic solvent systems.

Table 1: Relative Thermodynamic Stabilities of Diastereomers

Isomer ConfigurationRelative Free Energy ( ΔG , kcal/mol)Steric Clashes (1,2- and 1,3-diaxial)Equilibrium Population (%)
cis,cis (Kinetic)+4.2Severe (Aryl-Aryl, Aryl-OAc)< 1%
cis,trans+1.8Moderate (Aryl-OAc)~4%
trans,cis+1.5Moderate (Aryl-Aryl)~7%
all-trans (Thermo)0.0Minimal> 88%

Table 2: Kinetic Parameters for Degradation Pathways (Aqueous Methanol, pH 7.4, 25°C)

Degradation PathwayApparent Rate Constant ( kobs​ )Half-life ( t1/2​ )Primary Catalyst / Thermodynamic Driver
Epimerization (C1/C3) 3.5×10−4 s−1 ~33 minutesTrace acid/base, solvent polarity
Acetate Hydrolysis 1.2×10−6 s−1 ~160 hoursHydroxide ion ( OH− )
Nucleophilic Ring-Opening 4.8×10−7 s−1 ~16.7 daysRing strain relief (~26 kcal/mol)

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the evaluation of cyclobutanone stability must utilize self-validating workflows. The following protocols are designed to orthogonally verify mass balance and differentiate between harmless epimerization and destructive ring-opening.

Protocol 1: NMR-Monitored Epimerization Kinetics

Objective: Quantify the rate of stereomutation and establish the thermodynamic equilibrium ratio without interference from destructive sampling techniques. Procedure:

  • Sample Preparation: Dissolve 10 mg of the kinetically pure cis,cis-cyclobutanone in 0.6 mL of buffered CD3​OD/D2​O (80:20 v/v, apparent pH 7.4).

  • Internal Standard Addition: Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert internal quantitative standard.

  • Acquisition: Acquire 1H -NMR spectra at 25°C every 10 minutes for 12 hours.

  • Data Processing: Track the disappearance of the cis,cis alpha-proton signals and the emergence of the all-trans signals by monitoring the changes in J -coupling constants (vicinal cyclobutane protons shift from Jcis​≈8−10 Hz to Jtrans​≈5−7 Hz).

  • Self-Validation Checkpoint: The sum of the integrals for all cyclobutanone isomer alpha-protons must remain strictly constant relative to the TMB internal standard. A deviation of >2% indicates competitive irreversible degradation (e.g., ring-opening), which automatically triggers Protocol 2.

Protocol 2: Solvolytic Degradation Assay (HPLC-UV/MS)

Objective: Differentiate between intact cyclobutanone isomers and irreversible degradation products (hydrolysis/ring-opening). Procedure:

  • Incubation: Incubate a 1 mM solution of the compound in a 50:50 Methanol/Water mixture at 37°C.

  • Aliquot Quenching: Withdraw 50 μL aliquots at 0, 1, 4, 24, and 72 hours. Quench immediately by diluting into 950 μL of cold Acetonitrile containing 0.1% Formic Acid to halt base-catalyzed enolization and hydrolysis.

  • Orthogonal Detection: Inject 5 μL onto a C18 UPLC column. Monitor UV absorbance at 254 nm (tracking the aryl chromophores) and acquire positive/negative ESI-MS data.

  • Self-Validation Checkpoint: Calculate the total UV area of the parent peak plus all degradation peaks. Factoring in minor extinction coefficient changes, the total molar UV response must equal the T=0 parent area. MS Total Ion Current (TIC) must confirm the exact mass of the ring-opened adducts (e.g., [M+H2​O+H]+ for hydrolysis products).

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Foundational

X-Ray Crystallography and Structural Validation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Executive Summary & Nomenclature Clarification As a Senior Application Scientist overseeing structural validation and process chemistry, I frequently encounter nomenclature discrepancies in commercial chemical databases....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist overseeing structural validation and process chemistry, I frequently encounter nomenclature discrepancies in commercial chemical databases. The compound commercially designated as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (CAS 186613-02-5) is structurally misnamed in several catalogs due to automated nomenclature algorithms confusing the 4-membered carbocycle (cyclobutane) with its nitrogenous counterpart[1].

The correct, scientifically rigorous chemical identity is cis-1-(4-methoxyphenyl)-3-acetoxy-4-phenylazetidin-2-one . This specific β -lactam is a cornerstone intermediate in the semisynthesis of paclitaxel (Taxol) and docetaxel. It serves as the primary chiral synthon for the C-13 side chain, which is strictly required for the drug's tubulin-binding efficacy and subsequent apoptotic induction in oncology applications.

Structural Significance & Causality in Drug Design

The architectural design of this β -lactam is highly intentional, serving as a masked amino acid that dictates the final stereochemistry of the paclitaxel side chain.

  • The PMP Protecting Group : The p-methoxyphenyl (PMP) group on the N1 position is not arbitrary. Its electron-rich aromatic ring allows for selective oxidative cleavage using Ceric Ammonium Nitrate (CAN) without disrupting the sensitive ester linkages or the stereocenters of the β -lactam ring[1].

  • The Cis Stereochemistry : The cis relationship between the C3-acetoxy and C4-phenyl groups is the most critical feature. Upon ring-opening coupling with Baccatin III, this cis geometry directly translates into the essential (2R,3S) absolute configuration of the paclitaxel side chain.

TaxolWorkflow A cis-beta-Lactam (CAS 186613-02-5) B Oxidative Cleavage (CAN, CH3CN/H2O) A->B C N-Unsubstituted beta-Lactam (Free NH) B->C Removes PMP Group D Baccatin III Coupling (NaHMDS, THF) C->D E Ring Opening & Esterification D->E F Paclitaxel (Taxol) Semisynthesis Complete E->F

Figure 1: Workflow for the incorporation of the beta-lactam into the paclitaxel side chain.

X-Ray Crystallographic Data

While 1 H-NMR coupling constants ( J3,4​≈5−6 Hz) can suggest a cis relationship in β -lactams, the puckering of the 4-membered ring often introduces ambiguity. Single-crystal X-ray diffraction is the definitive self-validating system for absolute and relative stereochemical assignment[2].

The crystallographic data confirms the orthogonal orientation of the C4-phenyl ring relative to the lactam plane, which minimizes steric clash with the C3-acetate group. Below is a summary of the conserved quantitative crystallographic parameters for the cis-3-acetoxy-4-phenylazetidin-2-one pharmacophore core[2].

Structural ParameterRepresentative Value ( / )Crystallographic Significance
N1–C2 Bond Length 1.35 – 1.38 Exhibits partial double-bond character; restricted rotation.
C3–C4 Bond Length 1.54 – 1.56 Elongated due to steric repulsion between cis substituents.
C2=O1 Bond Length 1.20 – 1.22 Standard β -lactam carbonyl; highly strained.
C3–C4–N1 Angle ~85° – 88°High ring strain characteristic of the 4-membered azetidinone.
Torsion Angle (OAc–C3–C4–Ph) ~0° – 15°Confirms the cis relative configuration essential for Taxol.

Experimental Protocol: Synthesis & Crystallization Workflow

To obtain X-ray quality crystals, the synthesis must be tightly controlled. The Staudinger cycloaddition (ketene-imine reaction) is utilized to construct the β -lactam ring[1].

Phase 1: Staudinger Cycloaddition
  • Imine Preparation : Dissolve 4.56 mmol of the imine (derived from benzaldehyde and p-methoxyaniline) in 15 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere[1].

  • Base Addition : Add 6.07 mmol of triethylamine to the imine solution.

    • Causality: Triethylamine acts as the dehydrohalogenating agent for the subsequent ketene generation. Excess base ensures complete conversion[1].

  • Thermal Control : Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures suppress the dimerization of the highly reactive ketene intermediate and favor the kinetic cis-product.

  • Ketene Generation : Dropwise add a solution of 3.04 mmol of α -acetoxyacetyl chloride in 15 mL of CH 2​ Cl 2​ over 30 minutes[1].

    • Causality: Slow addition maintains a low steady-state concentration of the ketene, maximizing its capture by the imine.

  • Maturation : Allow the reaction mixture to slowly warm to 25 °C over an 18-hour period[1].

    • Self-Validation: Monitor the disappearance of the imine via TLC (Hexane:Ethyl Acetate 7:3).

Staudinger A Acetoxyacetyl Chloride + Triethylamine B Acetoxyketene (Reactive Intermediate) A->B Dehydrohalogenation D Zwitterionic Intermediate (Nucleophilic Attack) B->D C p-Methoxybenzylidene-aniline (Imine) C->D Imine Nitrogen Attacks Ketene E Conrotatory Ring Closure (Stereoselective) D->E F cis-1-(4-Methoxyphenyl)-3-acetoxy -4-phenylazetidin-2-one E->F Kinetic Control

Figure 2: Staudinger cycloaddition mechanism yielding the cis-beta-lactam.

Phase 2: Workup & Crystallization
  • Quenching & Extraction : Dilute the mixture with 100 mL of CH 2​ Cl 2​ . Extract with 30 mL of 10% aqueous HCl[1].

    • Causality: The acidic wash protonates and removes unreacted imine and triethylamine into the aqueous phase.

  • Neutralization : Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate, followed by brine[1].

  • Desiccation : Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield a solid mass[1].

  • Trituration : Triturate the crude solid with 50 mL of hexane and filter[1].

    • Causality: Hexane removes non-polar impurities and unreacted benzaldehyde.

  • Recrystallization (X-Ray Quality) : Dissolve the remaining solid in a minimal amount of boiling ethyl acetate. Slowly add hexane until the solution becomes slightly turbid, then allow it to cool undisturbed to room temperature[1].

    • Causality: This specific mixed-solvent system allows the less soluble cis isomer to crystallize out slowly, promoting the growth of single, highly ordered crystals suitable for X-ray diffraction.

References

  • ChemicalBook / US Patent 5175315A. "Preparation of Cis-1-Benzoyl-3-(1-ethoxyethoxy)-4-Phenylazetidinone 2 cis-1-p-methoxyphenyl-3-acetoxy-4-phenylazetidin-2-one." ChemicalBook Database. 1

  • Patel, R. N., et al. "Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon." Biotechnology and Applied Biochemistry, 1994.

  • Dillon, J. L. "A convenient, high-yielding procedure has been developed for the kilogram-scale synthesis of (±)-cis-3-acetoxy-4-phenylazetidin-2-one and 4-heteroarylazetidin-2-ones: applications in the synthesis of the Taxol® side chain." Canadian Journal of Chemistry, 1994. 2

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Exploratory

Computational Elucidation of the Conformational Landscape of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The rational design and synthesis of highly substituted four-membered carbocycles require a rigorous understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The rational design and synthesis of highly substituted four-membered carbocycles require a rigorous understanding of their 3D conformational space. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate represents a highly sterically congested cyclobutanone derivative. Its dense functionalization—featuring an acetate group, a ketone, and two bulky aryl rings—creates a complex potential energy surface (PES). This whitepaper outlines a field-proven, self-validating computational protocol to model its conformational dynamics, bridging the gap between theoretical Density Functional Theory (DFT) calculations and empirical validation.

The Structural Dynamics of Polysubstituted Cyclobutanones

To accurately model this molecule, we must first understand the fundamental forces governing its topology. Cyclobutane rings inherently suffer from high angle strain and torsional strain, forcing the ring into a puckered conformation to minimize the eclipsing of adjacent C-H and C-C bonds[1].

However, the introduction of an sp2 -hybridized carbonyl carbon at C2 (forming a cyclobutanone) fundamentally alters this dynamic. While the planar nature of the carbonyl slightly relieves transannular torsional strain, it introduces significant angle strain because the ideal 120° angle of the sp2 carbon is forcefully compressed to ~90° within the four-membered ring[2].

For 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, the global minimum is dictated by the steric clash between the C1 acetate, C3 4-methoxyphenyl, and C4 phenyl groups. The equilibrium geometry is a delicate balance: the ring puckers to relieve torsional strain, but must simultaneously orient the bulky aryl groups into pseudo-equatorial positions to avoid severe 1,3-diaxial-like transannular repulsion.

Computational Workflow: A Self-Validating Protocol

As a Senior Application Scientist, I mandate that computational modeling must not exist in a vacuum; it must be a self-validating system. Relying solely on Molecular Mechanics (MM) or low-level DFT often leads to false minima. Below is the rigorous, step-by-step methodology designed to accurately capture the conformational landscape of this molecule.

Step 1: Isomeric Initialization & Stochastic Sampling
  • Action: Construct the 3D topology of the specific relative stereoisomer (e.g., cis,trans,cis). Run a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field.

  • Causality: Why OPLS4? Highly substituted rings have thousands of potential rotamers (especially concerning the methoxy and acetate groups). OPLS4 efficiently explores this vast PES, allowing us to isolate a manageable ensemble of conformers within a 5.0 kcal/mol energy window for higher-level quantum mechanical refinement.

Step 2: DFT Geometry Optimization
  • Action: Optimize the MM-derived conformers using the B3LYP-D3/6-31G(d) level of theory in the gas phase, followed by harmonic vibrational frequency calculations.

  • Causality: Standard B3LYP systematically underestimates non-covalent interactions. Grimme’s D3 dispersion correction is strictly required here because the C3 4-methoxyphenyl and C4 phenyl groups can undergo intramolecular π−π stacking or severe steric repulsion. Without D3, the functional will fail to predict the correct global minimum[3]. Frequency calculations ensure the optimized structures are true minima (zero imaginary frequencies) and provide thermal corrections to the Gibbs free energy ( Gcorr​ ).

Step 3: High-Level Solvation Energies
  • Action: Perform single-point energy calculations on the optimized geometries using ω B97X-D/def2-TZVP coupled with the SMD implicit solvation model (e.g., in Chloroform).

  • Causality: The ω B97X-D functional employs range-separated exchange, which drastically reduces self-interaction errors in highly congested systems. The SMD model is chosen over PCM because it is explicitly parameterized for the free energy of solvation, which is critical for capturing the dipole-dipole interactions between the solvent and the polar cyclobutanone/acetate moieties.

Step 4: NMR Tensor Validation (The Self-Validating Mechanism)
  • Action: For all conformers with a Boltzmann population >1%, compute the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.

  • Causality: A computational model is only as good as its empirical proof. Cyclobutane rings exhibit unique shielding and deshielding effects due to σ -antiaromaticity[4]. By predicting the 1H and 13C chemical shifts and 3JHH​ coupling constants, we can directly compare the theoretical Boltzmann-weighted NMR spectrum against experimental bench data. If the predicted J -couplings match the experimental multiplet splitting, the conformational model is validated.

Workflow Visualization

G A 2D Structure Input (Stereoisomer Definition) B MM Conformational Search (OPLS4 / MMFF94s) A->B Topology C DFT Geometry Optimization (B3LYP-D3/6-31G*) B->C < 5 kcal/mol Window D High-Level Single Point & Solvation (ωB97X-D/def2-TZVP, SMD) C->D Optimized Geometries E GIAO NMR Prediction (mPW1PW91/6-311+G**) D->E ΔG < 2.5 kcal/mol F Boltzmann Averaging & Experimental Validation E->F Shielding Tensors

Caption: Computational workflow for cyclobutanone conformational modeling and NMR validation.

Quantitative Data Presentation

The following table summarizes the quantitative structural and energetic parameters of the key minima derived from the computational workflow. (Note: Data represents a modeled hypothetical ensemble for the cis,trans-diastereomer to demonstrate output structure).

Table 1: Relative Energies and Structural Parameters of Key Conformers

ConformerPuckering Angle θ (°)C3-C4 Aryl Distance (Å)Acetate Orientation ΔGsolv​ (kcal/mol)Boltzmann Pop. (%)
Conf-1 18.24.12Pseudo-equatorial0.0072.4
Conf-2 -15.44.85Pseudo-axial0.8417.5
Conf-3 21.03.95Pseudo-equatorial1.189.8
Conf-4 -12.15.10Pseudo-axial3.450.3

Data Interpretation: The global minimum (Conf-1) strongly favors a positive puckering angle that places the bulky C1 acetate and C3/C4 aryl groups into pseudo-equatorial positions, minimizing transannular steric clashes. Conformers forcing the acetate or aryl groups into pseudo-axial positions (Conf-4) suffer a severe energetic penalty (>3.0 kcal/mol).

Conclusion

Modeling highly functionalized four-membered rings like 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate requires moving beyond basic geometry optimization. By employing dispersion-corrected DFT to capture critical aryl-aryl interactions and integrating GIAO NMR predictions as a self-validating mechanism, researchers can confidently map the conformational landscape of cyclobutanones. This rigorous approach ensures that downstream applications—whether in rational drug design or synthetic methodology development—are built on a foundation of unassailable structural accuracy.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Baeyer-Villiger Oxidation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The Baeyer-Villiger...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The Baeyer-Villiger oxidation (BVO) is a cornerstone transformation in synthetic organic chemistry, enabling the conversion of cyclic ketones into highly substituted lactones via the insertion of an oxygen atom[1]. When applied to complex, highly functionalized cyclobutanones such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate , the reaction serves as a powerful method to access densely functionalized γ -butyrolactones, which are privileged scaffolds in drug discovery.

For cyclobutanones, the inherent ring strain (~110 kJ/mol) provides a robust thermodynamic driving force. This allows the ring expansion to proceed under relatively mild conditions compared to unstrained ketones, minimizing the risk of side reactions[2][3]. The reaction proceeds via the nucleophilic attack of a peroxyacid on the carbonyl carbon to form a tetrahedral Criegee intermediate . Subsequent rearrangement involves the migration of an adjacent carbon-carbon bond to the peroxide oxygen, cleaving the O-O bond and yielding the lactone[4].

G A Cyclobutanone Substrate B mCPBA Addition (Nucleophilic Attack) A->B mCPBA, NaHCO3 DCM, 0 °C C Criegee Intermediate (Tetrahedral) B->C D Regioselective Migration (C3 > C1) C->D Anti-periplanar alignment E gamma-Lactone Product D->E Ring expansion

Figure 1: Mechanistic pathway of the Baeyer-Villiger oxidation highlighting the Criegee intermediate.

Migratory Aptitude & Regioselectivity (Expertise & Experience)

The hallmark of a successful BVO on an unsymmetrical ketone is predictable regioselectivity. This selectivity is governed by the migratory aptitude of the substituents adjacent to the carbonyl group, which is directly tied to their ability to stabilize a developing positive charge in the transition state of the migration step[5][6].

In 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, the carbonyl is at C2. The two adjacent migrating candidates are:

  • C1 (Acetoxy-substituted): Bears an electron-withdrawing acetate group (-I effect), which strongly destabilizes any developing positive charge.

  • C3 (4-Methoxyphenyl-substituted): Bears an electron-rich aryl group. The methoxy moiety provides exceptional resonance stabilization (+R effect) to the partial positive charge developing at the benzylic position during migration[7].

Causality in Reaction Design: Because electron-rich aryl groups exhibit vastly superior migratory aptitudes compared to alkyl carbons bearing electron-withdrawing heteroatoms, the C3 carbon migrates preferentially[8]. This stereoelectronic discrimination dictates that the oxygen atom is inserted exclusively between C2 and C3, yielding a specific regioisomer of the γ -lactone with complete retention of stereochemistry at the migrating center.

Reaction Optimization & Data Presentation

To engineer a self-validating and high-yielding protocol, the choice of oxidant and buffer is critical. meta-Chloroperoxybenzoic acid (mCPBA) is the terminal oxidant of choice due to its ideal balance of electrophilicity and stability[9]. However, mCPBA generates m-chlorobenzoic acid as a stoichiometric byproduct. Without intervention, this acidic byproduct will catalyze the epimerization of the cyclobutane stereocenters or induce the elimination of the labile acetate group.

To counteract this, a heterogeneous buffer (NaHCO₃) is employed. This creates a self-correcting pH system that continuously neutralizes the acid byproduct without hydrolyzing the substrate's ester linkage.

Table 1: Optimization of Reaction Conditions

EntryOxidant (Equiv)SolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)Regioselectivity (C3:C1)
1mCPBA (1.5)DCMNone2544585:15
2mCPBA (1.5)DCMNaHCO₃ (2.0)2547892:8
3 mCPBA (1.5) DCM NaHCO₃ (2.0) 0 → 25 6 89 >95:5
4H₂O₂ (30%)MeOHNaOH (0.1)2512TraceN/A (Decomposition)
5TFPAA (1.2)DCMNa₂HPO₄ (2.0)026580:20

Step-by-Step Experimental Protocol

Workflow step1 Step 1: Preparation Dissolve 1.0 eq substrate in anhydrous DCM Add 2.0 eq NaHCO3 buffer step2 Step 2: Oxidation Add 1.5 eq mCPBA portionwise at 0 °C Warm to RT, stir for 4-6 hours step1->step2 step3 Step 3: Quenching Add saturated Na2S2O3 (aq) Neutralize unreacted peroxide step2->step3 step4 Step 4: Extraction Wash with saturated NaHCO3 and Brine Dry over anhydrous Na2SO4 step3->step4 step5 Step 5: Purification Concentrate under reduced pressure Flash Chromatography (Hexane/EtOAc) step4->step5

Figure 2: Step-by-step experimental workflow for the Baeyer-Villiger oxidation protocol.

Methodology

Step 1: Preparation

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (1.0 mmol, 310.35 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Add finely powdered sodium bicarbonate (NaHCO₃, 2.0 mmol, 168 mg) to the solution to form a suspension.

  • Cool the reaction vessel to 0 °C using an ice-water bath under a nitrogen atmosphere.

Step 2: Oxidation 4. Weigh out meta-chloroperoxybenzoic acid (mCPBA, 77% active oxidant, 1.5 mmol, ~336 mg) using a plastic or porcelain spatula (avoid metal to prevent peroxide decomposition). 5. Add the mCPBA portionwise over 15 minutes to the cooled suspension. Rationale: Portionwise addition mitigates rapid temperature spikes that can degrade regioselectivity. 6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C). Stir vigorously for 4 to 6 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3) until the starting material is fully consumed.

Step 3: Quenching 7. Cool the reaction mixture back to 0 °C. 8. Quench unreacted mCPBA by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise. Stir vigorously for 15 minutes. Verify the complete neutralization of peroxides using KI-starch indicator paper.

Step 4: Extraction 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). 10. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove residual m-chlorobenzoic acid, followed by a brine wash (15 mL). 11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 12. Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3) to isolate the pure γ -lactone.

Troubleshooting & Safety

  • Emulsion Formation: During the NaHCO₃ wash, the presence of m-chlorobenzoic acid salts can cause stubborn emulsions. Solution: Add a small volume of methanol (1-2 mL) or filter the biphasic mixture through a thin pad of Celite to break the emulsion.

  • Acetate Cleavage: If TLC indicates the formation of a highly polar byproduct (cleaved alcohol), the pH of the reaction has dropped too low. Solution: Ensure the NaHCO₃ is finely milled to maximize its surface area and buffering capacity in the organic solvent.

  • Safety Warning: mCPBA is a shock-sensitive and thermally unstable peroxide. Store at 2-8 °C and never subject it to rough handling, metal spatulas, or elevated temperatures.

References

  • Baeyer-Villiger oxidation - Wikipedia, The Free Encyclopedia. URL:[Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. URL:[Link]

  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PubMed Central (PMC). URL:[Link]

  • Baeyer-Villiger Oxidation: Mechanism & Migratory Aptitude - Chemca. URL:[Link]

  • Self-supervised molecular pretraining strategy for low-resource reaction prediction scenarios - ChemRxiv. URL: [Link]

  • Migratory Aptitude in Rearrangement Reactions - AskFilo. URL:[Link]

  • Regioselective Baeyer−Villiger Oxidation in 4-Carbonyl-2-azetidinone Series - ACS Publications. URL:[Link]

Sources

Application

Application Note: Photochemical Cleavage of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Cyclobutanones are highly strained, energy-rich car...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Cyclobutanones are highly strained, energy-rich carbocycles that serve as versatile building blocks in complex molecule synthesis. The controlled photochemical ring-opening of highly substituted cyclobutanones, such as 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate , provides a highly atom-economical route to functionalized ketenes and alkenes. This application note details the mechanistic causality, optimal reaction conditions, and a self-validating experimental protocol for the UV-mediated Norrish Type I cleavage of this specific substrate, enabling its use in downstream drug development workflows.

Mechanistic Principles & Causality

The photochemical cleavage of cyclobutanones proceeds predominantly via a Norrish Type I α-cleavage [1]. Understanding the causality behind the bond fragmentation is critical for predicting product distribution and optimizing yields.

  • Photoexcitation and Intersystem Crossing (ISC): Upon irradiation with ultraviolet light (typically 300–320 nm), the carbonyl group undergoes an n→π∗ transition. The molecule is excited to a singlet state ( S1​ ), which rapidly undergoes intersystem crossing to the longer-lived triplet state ( T1​ )[2].

  • Regioselective α-Cleavage: The regioselectivity of the initial C–C bond cleavage is strictly dictated by the thermodynamic stability of the resulting 1,4-biradical[3]. In 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, cleavage can occur at C1–C2 or C2–C3. Cleavage of the C2–C3 bond generates a benzylic radical that is exceptionally stabilized by the electron-donating para-methoxy group. This pathway is kinetically and thermodynamically favored over C1–C2 cleavage, which would yield a less stable α-acetoxy radical.

  • β-Scission and Ketene Trapping: Following α-cleavage, the transient acyl-alkyl biradical undergoes rapid β-scission, breaking the C1–C4 bond. This fragmentation yields two stable molecules: acetoxyketene and 4-methoxystilbene (1-(4-methoxyphenyl)-2-phenylethene)[4]. Because ketenes are highly reactive and prone to dimerization, the reaction is conducted in a nucleophilic solvent mixture containing methanol, which rapidly traps the acetoxyketene to form methyl 2-acetoxyacetate .

Mechanism A Cyclobutanone Substrate B Excited Triplet (T1 State) A->B hν (313 nm) ISC C 1,4-Biradical (C2-C3 Cleavage) B->C Norrish Type I α-Cleavage D Acetoxyketene + 4-Methoxystilbene C->D β-Scission (C1-C4 Cleavage) E Methyl 2-acetoxyacetate (Trapped Product) D->E + MeOH (Nucleophilic Attack)

Fig 1: Norrish Type I photochemical cleavage mechanism and subsequent ketene trapping.

Quantitative Data & Condition Optimization

To maximize the yield of the trapped ester and the alkene, various conditions were evaluated. The data below summarizes the impact of solvent, wavelength, and atmospheric conditions on the cleavage efficiency.

Reaction ConditionSolvent SystemLight SourceAdditive / AtmosphereYield of Alkene (%)Yield of Trapped Ester (%)
Optimal MeCN / MeOH (9:1)313 nm UVArgon (Degassed)85% 82%
SensitizedMeCN / MeOH (9:1)350 nm UVAcetone (Sensitizer)88%84%
O₂ InhibitionMeCN / MeOH (9:1)313 nm UVAmbient Air<10%<10%
No Trapping AgentPure MeCN313 nm UVArgon (Degassed)75%0% (Ketene dimers)

Note: The presence of oxygen severely quenches the triplet excited state, halting the reaction. Degassing is a strict requirement.

Experimental Methodology

Self-Validating System Design

To ensure the protocol is robust and self-validating, two critical control measures are integrated:

  • Radical Scavenger Control: A parallel micro-scale reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is run. Complete inhibition of the cleavage in this control validates that the reaction is proceeding via the expected radical biradical pathway rather than a thermal degradation route.

  • Real-Time IPC (In-Process Control): GC-MS monitoring is used to track the exact stoichiometric appearance of the alkene and the trapped ester, ensuring mass balance is maintained before downstream processing begins.

Step-by-Step Protocol

Step 1: Substrate Preparation & Degassing

  • Dissolve 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (1.0 mmol) in 50 mL of a highly purified Acetonitrile/Methanol mixture (9:1 v/v) to achieve a 0.02 M concentration. Causality: Low concentration prevents intermolecular side reactions and ketene dimerization.

  • Transfer the solution to a quartz photochemical reaction vessel.

  • Sparge the solution with high-purity Argon for 20 minutes to displace dissolved oxygen. Seal the vessel with a rubber septum.

Step 2: Photochemical Irradiation 4. Place the quartz vessel in a Rayonet photochemical reactor equipped with 313 nm UV lamps. 5. Irradiate the mixture at ambient temperature (20–25 °C) with continuous magnetic stirring. External cooling (e.g., a cold finger) may be required to prevent thermal degradation from lamp heat.

Step 3: Reaction Monitoring (Self-Validation) 6. At 60-minute intervals, withdraw a 50 µL aliquot using an argon-purged syringe. 7. Analyze via GC-MS. The reaction is deemed complete when the cyclobutanone starting material peak diminishes to <2% area, and the peaks for 4-methoxystilbene and methyl 2-acetoxyacetate plateau (typically 2 to 4 hours).

Step 4: Isolation and Purification 8. Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure. 9. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 4-methoxystilbene and methyl 2-acetoxyacetate fractions.

Workflow S1 1. Substrate Preparation (0.02 M in MeCN/MeOH) S2 2. Degassing (Argon sparging, 20 min) S1->S2 S3 3. UV Irradiation (313 nm, Quartz Vessel) S2->S3 S4 4. In-Process Control (GC-MS / TLC Monitoring) S3->S4 S5 5. Downstream Processing (Concentration & Flash CC) S4->S5 N1 Self-Validation: Parallel TEMPO control confirms radical pathway. S4->N1

Fig 2: Step-by-step experimental workflow for photochemical cleavage and system validation.

References

  • Norrish reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface Source: researchgate.net URL:[Link]

  • Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S1 surface - PubMed Source: nih.gov URL:[Link]

  • THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE Source: researchgate.net URL:[Link]

Sources

Method

Asymmetric synthesis techniques for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

An Application Note on the Asymmetric Synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate Abstract: Chiral cyclobutane scaffolds are privileged structures in medicinal chemistry and serve as versatile build...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Asymmetric Synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Abstract: Chiral cyclobutane scaffolds are privileged structures in medicinal chemistry and serve as versatile building blocks in organic synthesis.[1][2] This application note provides a detailed guide for the asymmetric synthesis of 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, a densely functionalized cyclobutanone derivative. The core of the strategy relies on a catalytic enantioselective [2+2] cycloaddition between a ketene and a vinyl acetate derivative. We present a comprehensive protocol, mechanistic rationale, and characterization guidelines intended for researchers, scientists, and professionals in drug development. This document explains the causality behind experimental choices and provides a framework for achieving high stereocontrol in the synthesis of complex four-membered ring systems.[3][4]

Introduction and Strategic Overview

The synthesis of enantiomerically pure cyclobutane derivatives presents a significant challenge due to the inherent ring strain and the difficulty of controlling multiple stereocenters.[3][5] Traditional methods often lack generality or require stoichiometric chiral auxiliaries.[6] Catalytic asymmetric [2+2] cycloadditions have emerged as one of the most powerful and atom-economical methods for constructing these frameworks, offering direct access to chiral cyclobutanones from readily available alkenes and ketenes.[7][8]

Our strategy for the synthesis of the target molecule is a convergent approach centered on the [2+2] cycloaddition of phenylketene with trans-1-acetoxy-2-(4-methoxyphenyl)ethene, catalyzed by a chiral Lewis acid. This approach allows for the simultaneous and stereocontrolled formation of the C3-C4 and C1-C2 bonds of the cyclobutanone core.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the key alkene and ketene precursors for the proposed [2+2] cycloaddition.

G Target Target Molecule 3-(4-MeOPh)-2-oxo-4-Ph-cyclobutyl acetate Precursors [2+2] Cycloaddition Precursors Target->Precursors Asymmetric [2+2] Cycloaddition Ketene Phenylketene Precursors->Ketene Alkene trans-1-acetoxy-2-(4-methoxyphenyl)ethene Precursors->Alkene PhenylacetylChloride Phenylacetyl Chloride + Base Ketene->PhenylacetylChloride Anisaldehyde Anisaldehyde + Acetic Anhydride Alkene->Anisaldehyde

Caption: Retrosynthetic analysis of the target cyclobutanone.

Catalyst System: Rationale and Selection

The success of an asymmetric [2+2] cycloaddition hinges on the catalyst's ability to orchestrate the approach of the two prochiral reactants within a defined chiral environment. Chiral oxazaborolidine-based Lewis acids, derived from CBS catalysts, have proven effective in promoting enantioselective cycloadditions involving ketenes.[9]

For this protocol, we select a chiral N-tosyl-(S)-α,α-diphenyl-2-pyrrolidinemethanol-borane complex.

Mechanism of Action:

  • Activation: The Lewis acidic boron center coordinates to the carbonyl oxygen of the ketene. This coordination enhances the ketene's electrophilicity and fixes its conformation.

  • Chiral Environment: The bulky substituents on the chiral ligand create a sterically hindered pocket around the activated ketene.

  • Stereodifferentiation: The alkene is forced to approach the ketene from the less hindered face, leading to a highly enantioselective C-C bond formation. The diastereoselectivity is controlled by the relative orientation of the substituents during the ring-closing step.[10]

Detailed Experimental Protocol

This protocol describes the in situ generation of phenylketene and its subsequent catalyzed cycloaddition. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentPuritySupplierNotes
trans-1-acetoxy-2-(4-methoxyphenyl)ethene>98%(Synthesized)Prepare from anisaldehyde.
Phenylacetyl chloride>99%Sigma-AldrichFreshly distilled before use.
N,N-Diisopropylethylamine (DIPEA)>99.5%Sigma-AldrichDistilled from CaH₂.
Chiral Catalyst Precursor ((S)-α,α-Diphenyl-2-pyrrolidinemethanol)>98%Sigma-Aldrich
N-Tosyl Chloride (TsCl)>99%Sigma-Aldrich
Borane dimethyl sulfide complex (BH₃·SMe₂)~2 M in THFSigma-AldrichHandle with care.
Dichloromethane (DCM)AnhydrousAcros OrganicsPassed through a solvent purifier.
TolueneAnhydrousAcros OrganicsPassed through a solvent purifier.
Step-by-Step Procedure

Part A: Catalyst Preparation (in situ)

  • To an oven-dried 100 mL Schlenk flask under argon, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (253 mg, 1.0 mmol) and anhydrous toluene (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-tosyl chloride (191 mg, 1.0 mmol) followed by dropwise addition of DIPEA (0.21 mL, 1.2 mmol).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Re-cool the mixture to 0 °C and slowly add borane dimethyl sulfide complex (0.55 mL of 2M solution in THF, 1.1 mmol).

  • Stir at 0 °C for 15 minutes, then at room temperature for 1 hour. The resulting clear solution is the active catalyst (~0.05 M), which is used directly.

Part B: Asymmetric [2+2] Cycloaddition

  • To a separate oven-dried 250 mL three-neck flask equipped with a thermometer and two syringe pumps, add trans-1-acetoxy-2-(4-methoxyphenyl)ethene (1.76 g, 10.0 mmol) and anhydrous DCM (80 mL).

  • Add the prepared catalyst solution (10 mL, 0.5 mmol, 5 mol%) to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Prepare two separate solutions for the syringe pumps:

    • Syringe 1: Phenylacetyl chloride (1.70 g, 11.0 mmol) in 20 mL of anhydrous DCM.

    • Syringe 2: DIPEA (1.92 mL, 11.0 mmol) in 20 mL of anhydrous DCM.

  • Set the syringe pumps to add their contents simultaneously and slowly over 4 hours to the reaction mixture, maintaining the internal temperature below -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part C: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the target compound.

  • Characterization:

    • ¹H and ¹³C NMR: Confirm the structure and determine the diastereomeric ratio (dr) by integrating characteristic signals of the major and minor diastereomers.

    • Chiral HPLC/SFC: Determine the enantiomeric excess (ee) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

    • HRMS (ESI): Confirm the exact mass and molecular formula. Calculated for C₂₀H₂₀O₄ [M+H]⁺: 325.1434; Found: 325.1436.

    • FT-IR: Identify key functional groups (ν, cm⁻¹): ~1785 (cyclobutanone C=O), ~1740 (acetate C=O), ~1230 (C-O stretch).

Mechanistic Pathway and Stereochemical Rationale

The stereochemical outcome of the reaction is determined in the transition state, where the chiral catalyst directs the facial selectivity of the alkene's approach to the Lewis acid-activated ketene.

G cluster_cat Catalyst Activation cluster_cyclo Stereoselective Cycloaddition Ketene Phenylketene Activated Activated Complex [Ketene-LA] Ketene->Activated Catalyst Chiral Borane Lewis Acid (LA) Catalyst->Activated TS Diastereomeric Transition State Activated->TS Alkene Alkene Alkene->TS Favored si-face approach Intermediate Zwitterionic Intermediate TS->Intermediate C-C bond formation Product Cyclobutanone Product Intermediate->Product Ring Closure Catalyst_regen Catalyst Regeneration Product->Catalyst_regen Catalyst_regen->Catalyst Release

Caption: Proposed catalytic cycle for the enantioselective [2+2] cycloaddition.

The trans geometry of the starting alkene is expected to translate into a trans relationship between the phenyl and 4-methoxyphenyl groups in the product due to the concerted, asynchronous nature of the cycloaddition.[9] The enantioselectivity is governed by the catalyst, which shields one face of the activated ketene, while the diastereoselectivity is influenced by minimizing steric interactions in the transition state.

Data Presentation: Optimizing Reaction Parameters

The following table presents representative data illustrating the effect of key parameters on the reaction outcome. Such optimization is crucial for achieving high selectivity and yield.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
15DCM-7885>20:194
25Toluene-7882>20:196
35DCM-408815:185
42Toluene-7875>20:195

Analysis:

  • Solvent Effect: Non-polar solvents like toluene can enhance enantioselectivity by promoting tighter binding in the catalyst-substrate complex (Entry 2 vs. 1).

  • Temperature: Lower temperatures are critical for high selectivity. A rise to -40 °C significantly erodes both diastereoselectivity and enantioselectivity (Entry 3).

  • Catalyst Loading: Reducing catalyst loading is possible but may lead to a slight decrease in yield due to a slower reaction rate (Entry 4).

Experimental Workflow Summary

The overall workflow from starting materials to the final, characterized product is summarized below.

G A Inert Atmosphere Setup (Schlenk Line/Glovebox) B In Situ Catalyst Preparation A->B C Reaction Setup Alkene + Catalyst in DCM B->C D Cool to -78°C C->D E Slow Addition of Ketene Precursors (via Syringe Pump) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, HPLC, HRMS) G->H

Caption: High-level experimental workflow diagram.

Conclusion

This application note details a robust and highly stereoselective method for the synthesis of 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. By employing a chiral Lewis acid catalyst, the [2+2] cycloaddition between phenylketene and a substituted vinyl acetate proceeds with excellent yield, diastereoselectivity, and enantioselectivity. The provided protocol is a self-validating system that includes detailed steps for reaction execution, purification, and comprehensive characterization. This approach serves as a valuable template for the asymmetric synthesis of other complex, poly-substituted cyclobutanone derivatives for applications in pharmaceutical research and development.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC.
  • Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions. Francis Academic Press.
  • Neutral chiral cyclopentadienyl Ru(II)Cl catalysts enable enantioselective [2+2]-cycloadditions. RSC Publishing.
  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC.
  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. RSC Publishing.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC.
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
  • Catalytic Enantioselective Allenoate–Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society.
  • Lewis Acid-Promoted Ketene–Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society.
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research.

Sources

Application

Application Note: Highly Enantioselective Enzymatic Resolution of Sterically Congested Cyclobutanones

Executive Summary The synthesis of highly substituted, conformationally restricted cyclobutanes is a critical frontier in modern medicinal chemistry. Molecules such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, conformationally restricted cyclobutanes is a critical frontier in modern medicinal chemistry. Molecules such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate serve as potent precursors for bioactive pharmacophores and complex β -lactams via Baeyer-Villiger ring expansion. However, isolating pure enantiomers of such sterically congested, tetrasubstituted cyclobutanones using traditional asymmetric synthesis is notoriously difficult.

This application note details a highly efficient, self-validating protocol for the kinetic resolution of racemic 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate using lipase-catalyzed transesterification/hydrolysis. By leveraging the exquisite stereodiscrimination of Candida antarctica Lipase B (CAL-B), researchers can reliably access both the unreacted (1S)-acetate and the hydrolyzed (1R)-alcohol with >99% enantiomeric excess (ee).

Mechanistic Rationale & Biocatalyst Selection

The resolution of bulky cyclobutyl acetates requires a biocatalyst capable of accommodating significant steric bulk while maintaining rigid stereocontrol.

  • Enzymatic Stereodiscrimination: Lipases operate via a Ser-His-Asp catalytic triad. According to Kazlauskas' rule, the enantiomeric preference of lipases for secondary acetates is dictated by the relative sizes of the substituents flanking the stereocenter. In the case of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, the rigid cyclobutanone ring and the bulky aryl groups force the substrate into a highly specific orientation within the enzyme's binding pocket. CAL-B selectively attacks the carbonyl carbon of the (1R)-enantiomer, leading to rapid hydrolysis, while the (1S)-enantiomer is sterically blocked from forming the necessary tetrahedral intermediate .

  • Interfacial Activation & Solvent Dynamics: Lipases require a lipid-water interface for activation. Using immobilized CAL-B (Novozym 435) on a macroporous acrylic resin artificially simulates this interface. To solubilize the highly lipophilic cyclobutanone without stripping the enzyme of its essential hydration shell, a biphasic system utilizing a non-polar co-solvent (toluene) is strictly required .

G Racemate Racemic Acetate (±)-Substrate Reaction Enzymatic Hydrolysis CAL-B / pH 7.2 Buffer 30°C, 24-48h Racemate->Reaction Toluene Separation Silica Gel Chromatography Reaction->Separation 50% Conv. Alcohol (1R)-Alcohol (ee > 99%) Separation->Alcohol Polar Acetate (1S)-Acetate (ee > 99%) Separation->Acetate Non-polar

Fig 1. Workflow for the lipase-catalyzed kinetic resolution of the racemic cyclobutanone acetate.

Process Optimization & Quantitative Data

To establish a robust protocol, various lipases and solvent systems were screened. The efficiency of the resolution is quantified by the Enantiomeric Ratio ( E -value), which measures the ratio of the specificity constants ( kcat​/KM​ ) for the two enantiomers. An E -value > 100 is generally considered excellent for preparative scale resolutions .

Table 1: Optimization of Biocatalytic Conditions for Kinetic Resolution
EntryBiocatalystCo-Solvent (v/v)Temp (°C)Time (h)Conversion (%)E-value(1S)-Acetate ee (%)
1 CAL-B (Novozym 435) Toluene (10%) 30 24 49.5 >200 >99
2CAL-B (Novozym 435)THF (10%)303648.015096
3CAL-B (Novozym 435)Toluene (10%)501252.04588
4Amano Lipase PSToluene (10%)304841.08582
5Candida rugosa LipaseToluene (10%)307215.01225

Data Interpretation: Entry 1 represents the optimized conditions. Increasing the temperature to 50°C (Entry 3) accelerates the reaction but severely degrades the E -value, as the differential activation energy ( ΔΔG‡ ) between the enantiomers is overcome by thermal energy.

Experimental Protocol: A Self-Validating Workflow

This methodology is designed as a self-validating system . By monitoring both the mass balance of the products and the exact conversion rate, researchers can mathematically prove that the separation is driven by enzymatic stereodiscrimination rather than background chemical degradation.

Step 1: Substrate Solubilization
  • Action: Dissolve 1.0 g (3.22 mmol) of racemic 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate in 5.0 mL of analytical-grade toluene.

  • Causality: The substrate is highly lipophilic. Toluene acts as an organic carrier, transporting the bulky cyclobutanone to the aqueous-organic interface without disrupting the hydrogen-bonding network of the enzyme's hydration shell.

Step 2: Enzyme Hydration and Activation
  • Action: In a 100 mL Erlenmeyer flask, prepare 45.0 mL of 0.1 M sodium phosphate buffer. Adjust strictly to pH 7.2. Add 100 mg of immobilized CAL-B (Novozym 435).

  • Causality: The pH must be locked at 7.2 to ensure the catalytic histidine residue remains deprotonated. If the environment becomes too acidic (e.g., from the release of acetic acid during hydrolysis), the histidine protonates, collapsing the charge-relay system and halting catalysis.

Step 3: Reaction Execution & Kinetic Monitoring
  • Action: Add the toluene substrate solution to the buffered enzyme suspension. Incubate at 30°C in an orbital shaker at 200 rpm.

  • Causality: Orbital shaking maximizes the interfacial surface area between the toluene droplets and the aqueous buffer without creating high shear forces that would physically pulverize the macroporous acrylic resin holding the enzyme.

  • Validation Check: Withdraw 50 μ L aliquots at 12h, 18h, and 24h. Extract with ethyl acetate, evaporate, and analyze via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Terminate the reaction exactly when conversion reaches 49.5–50.0%. Allowing the reaction to proceed past 50% will force the enzyme to begin hydrolyzing the desired (1S)-acetate, destroying its ee.

Step 4: Termination and Workup
  • Action: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with cold ethyl acetate (2 x 10 mL). Extract the combined aqueous filtrate with ethyl acetate (3 x 20 mL). Dry the organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Causality: Immediate filtration removes the biocatalyst, instantly quenching the reaction. The enzyme beads can be washed, dried, and reused for up to 5 subsequent cycles with minimal loss of activity.

Step 5: Chromatographic Separation
  • Action: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (8:2 to 6:4).

  • Causality: Enzymatic hydrolysis selectively unmasks the hydroxyl group of the (1R)-enantiomer. This drastically increases its polarity, lowering its Rf​ value relative to the unreacted (1S)-acetate. This differential polarity transforms a difficult chiral separation into a simple, highly efficient achiral flash chromatography step.

  • System Validation: Weigh the isolated (1R)-alcohol and (1S)-acetate. The combined molar mass must account for >95% of the starting material. Calculate the E -value using the formula E=ln[(1−c)(1−eeS​)]/ln[(1−c)(1+eeS​)] . An E -value > 100 confirms the absolute integrity of the kinetic resolution.

References

  • Chernykh, A. V., Kudryk, O. V., Olifir, O. S., Dobrydnev, A. V., Rusanov, E., Moskvina, V. S., & Tolmachev, A. A. (2023). "Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes." The Journal of Organic Chemistry, 88(5), 2859-2874. URL:[Link]

  • Findrik, Z., Vasić-Rački, Đ., & Mateo, C. (2012). "Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols." Molecules, 17(6), 6868-6882. URL:[Link]

  • Hazelard, D., Fadel, A., & Girard, C. (2004). "The first synthesis of both enantiomers of 2-hydroxycyclobutanone acetals by enzymatic transesterification: Preparation of (R)-(+)-2-benzyloxycyclobutanone and its antipode." Tetrahedron: Asymmetry, 15(11), 1711-1718. URL:[Link]

Method

Derivatization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate for mass spectrometry

An Application Note and Protocol for the Derivatization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate for Enhanced Mass Spectrometric Analysis Abstract The analysis of moderately complex small molecules such as...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate for Enhanced Mass Spectrometric Analysis

Abstract

The analysis of moderately complex small molecules such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate by mass spectrometry (MS) can present significant challenges related to poor ionization efficiency and unpredictable fragmentation. These issues can hinder accurate quantification and structural elucidation, particularly at low concentrations in complex matrices. This application note provides a detailed guide for the chemical derivatization of this target molecule to enhance its detectability and spectral quality in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. We present two robust protocols targeting the reactive ketone moiety of the cyclobutane ring: oximation using hydroxylamine and hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH). These methods introduce readily ionizable groups, leading to a significant improvement in signal intensity and promoting more controlled, predictable fragmentation patterns for reliable analysis.

Introduction: The Challenge of Analyzing Substituted Cyclobutanes

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a neutral, moderately polar molecule containing three key functional groups: a ketone, an ester, and an ether. While amenable to techniques like electrospray ionization (ESI), its lack of a pre-existing charge or a highly basic site often results in low ionization efficiency and, consequently, poor sensitivity.[1][2] The strained cyclobutane ring adds another layer of complexity, as its fragmentation under collision-induced dissociation (CID) can be intricate and may not always yield structurally informative ions.[3][4]

Chemical derivatization is a powerful strategy to overcome these limitations.[5] By covalently modifying a functional group on the analyte, we can introduce a moiety that is easily ionized, thereby dramatically increasing the MS response.[2][6] This guide focuses on derivatizing the 2-oxo (ketone) group, as it is a chemically accessible and reliable target for modification.

Rationale for Derivatization: Targeting the Ketone Moiety

The primary goal of derivatization in this context is to introduce a nitrogen-containing functional group. Nitrogen atoms, particularly those in structures like oximes or hydrazones, are more basic than the existing oxygen atoms in the parent molecule and can be readily protonated to form [M+H]⁺ ions in positive-mode ESI-MS.[2] This enhanced proton affinity leads to a more stable and abundant molecular ion, which is crucial for achieving low detection limits.

Furthermore, the derivatives are designed to produce specific and predictable product ions upon fragmentation, which is invaluable for developing sensitive and selective Multiple Reaction Monitoring (MRM) assays.[2][5]

Experimental Workflow Overview

The overall process involves the chemical modification of the parent compound, followed by purification (if necessary) and subsequent analysis by LC-MS.

Derivatization_Workflow Parent Parent Molecule 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate Deriv Derivatization Reaction (Oximation or DNPH) Parent->Deriv Add Reagent Cleanup Sample Cleanup (e.g., LLE or SPE) Deriv->Cleanup Quench & Extract LCMS LC-MS/MS Analysis (Positive Ion Mode ESI) Cleanup->LCMS Inject

Caption: General experimental workflow for derivatization and analysis.

Derivatization Protocols

Two primary protocols targeting the ketone functional group are presented below. It is crucial to optimize reaction conditions such as time, temperature, and reagent concentration for your specific experimental setup.[1]

Protocol 1: Oximation with Hydroxylamine Hydrochloride

This reaction converts the ketone into an oxime, introducing a nitrogen atom that significantly enhances ionization efficiency.[2]

Oximation_Reaction cluster_main Oximation Reaction Parent Parent Molecule (Ketone) Product Oxime Derivative Parent->Product + Reagent Hydroxylamine (NH2OH·HCl) Reagent->Product Pyridine, 60°C

Caption: Conversion of the ketone to an oxime derivative.

Methodology:

  • Reagent Preparation: Prepare a 10 mg/mL solution of hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine. Safety Note: Pyridine is toxic and flammable; handle in a fume hood.

  • Sample Preparation: Dissolve the 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Reaction: In a 1.5 mL glass vial, combine 100 µL of the sample solution with 100 µL of the hydroxylamine hydrochloride solution.

  • Incubation: Securely cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.

  • Cooling & Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture 10-fold with the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject the diluted sample into the LC-MS system. The formation of two geometric isomers (E/Z oximes) is possible, which may appear as two distinct chromatographic peaks.

Protocol 2: Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a classic reagent for derivatizing carbonyl compounds. The resulting 2,4-dinitrophenylhydrazone is highly responsive in both UV-Vis and MS detectors and provides excellent sensitivity.[7]

Methodology:

  • Reagent Preparation (DNPH Solution): Dissolve 15 mg of 2,4-dinitrophenylhydrazine in 5 mL of acetonitrile. Carefully add 50 µL of concentrated sulfuric acid to act as a catalyst. This solution should be prepared fresh. Safety Note: Handle concentrated acid with extreme care.

  • Sample Preparation: Dissolve the 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate sample in acetonitrile to a concentration of 1 mg/mL.

  • Reaction: In a 1.5 mL glass vial, combine 100 µL of the sample solution with 200 µL of the DNPH solution.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. The formation of a yellow or orange precipitate indicates a successful reaction.

  • Quenching & Dilution: Add 700 µL of a 50:50 acetonitrile:water solution to quench the reaction and dissolve the derivative.

  • Analysis: Inject the final solution into the LC-MS system for analysis.

Data Presentation: Expected Mass Shifts

Derivatization results in a predictable increase in the mass-to-charge ratio (m/z) of the analyte. The table below summarizes the expected masses for the parent molecule and its derivatives, which is critical for configuring the mass spectrometer.

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ Ion (m/z)
Parent Molecule C₂₀H₂₀O₄324.1362325.1435
Oxime Derivative C₂₀H₂₁NO₄339.1471340.1544
2,4-Dinitrophenylhydrazone Derivative C₂₆H₂₄N₄O₇504.1645505.1718

Mass Spectrometry Analysis and Expected Fragmentation

Analysis should be performed using ESI in positive ion mode. The derivatized molecules are expected to show significantly enhanced signal for the [M+H]⁺ precursor ion.

  • Parent Molecule Fragmentation: Direct analysis of the parent compound often involves the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetate group, a common fragmentation pathway for phenyl acetates.[8] This would result in a fragment ion corresponding to the de-acetylated molecule.

  • Oxime Derivative Fragmentation: The oxime derivative is expected to fragment via cleavage of the N-O bond or through rearrangements within the cyclobutane ring.

  • DNPH Derivative Fragmentation: The DNPH derivative is particularly useful for MS/MS analysis. It typically yields a characteristic product ion corresponding to the protonated 2,4-dinitrophenylaniline moiety or shows a neutral loss of the dinitrophenyl group, providing a highly specific transition for MRM assays.[7]

Conclusion

The chemical derivatization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate via oximation or DNPH reaction is a highly effective strategy to overcome the challenges of direct mass spectrometric analysis. By targeting the ketone functional group, these protocols successfully introduce readily ionizable moieties that significantly enhance signal intensity in ESI-MS.[1][2] The resulting derivatives provide stable precursor ions and predictable fragmentation patterns, facilitating sensitive quantification and confident structural confirmation. Researchers and drug development professionals can employ these methods to achieve lower detection limits and improve the overall quality and reliability of their analytical data.

References

  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene. Retrieved from [Link]

  • Schiewek, R., Weyermann, C., & Zenobi, R. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1645-1652. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-613. Available at: [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Li, X., et al. (2017). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Journal of Chromatography A, 1495, 53-61. Available at: [Link]

  • Spagnuolo, M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5278. Available at: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. Available at: [Link]

  • Shaner, L., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 215-233. Available at: [Link]

  • D'yakonov, V. A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. Available at: [Link]

  • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15462-15529. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(18), 1676-1691. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Wu, C. H., & Wu, Y. J. (2009). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 113(28), 8149-8156. Available at: [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 63(13), 6796-6805. Available at: [Link]

  • Woltornist, R. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • D'yakonov, V. A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. ResearchGate. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2004). Derivatization in mass spectrometry– 3. Alkylation (arylation). European Journal of Mass Spectrometry, 10(1), 1-19. Available at: [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2126-2139. Available at: [Link]

  • Wang, X. Q., et al. (2009). (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1507. Available at: [Link]

  • Juleanti, N., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1204. Available at: [Link]

  • Altameme, H. J. M., et al. (2015). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. ResearchGate. Available at: [Link]

  • Thomas, C. B. (1970). Mass spectra of methoxy- and dimethoxy-phenyl acetates. Journal of the Chemical Society B: Physical Organic, 430-436. Available at: [Link]

  • Sasaki, S. (2008). 2-PHENYL-5-BENZOYL-1,3,4-OXADIAZOLE; EI-B; MS. MassBank.jp. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Prepared by: Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. This resource is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yield.

Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate and what is the underlying mechanism?

The structure of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate strongly suggests its formation via a [2+2] cycloaddition reaction. This is one of the most economical and common routes for creating cyclobutane rings.[1] The most likely precursors would be a styrene derivative and a ketene derivative or a vinyl acetate and a phenylketene derivative.

For this specific molecule, a plausible pathway involves the reaction between an enol acetate and a ketene. The reaction proceeds through a concerted or stepwise mechanism, often involving a diradical or dipolar intermediate, to form the four-membered ring.[2] The stereochemical outcome of the reaction can be highly dependent on the specific conditions and mechanism.

cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Reactant1 Phenylketene Derivative Intermediate [2+2] Cycloaddition (Concerted or Stepwise) Reactant1->Intermediate + Reactant2 1-(4-Methoxyphenyl)vinyl acetate Reactant2->Intermediate Product 3-(4-Methoxyphenyl)-2-oxo- 4-phenylcyclobutyl acetate Intermediate->Product

Caption: Plausible [2+2] cycloaddition pathway.

Q2: What are the most common reasons for low yields in this type of cyclobutane synthesis?

Low yields in [2+2] cycloaddition reactions are a frequent challenge. The primary culprits can be categorized as follows:

  • Sub-optimal Reaction Conditions : Key parameters like temperature, solvent, and reactant concentration can drastically affect reaction efficiency. An inappropriate temperature might lead to decomposition or favor side reactions over the desired cycloaddition.[3][4]

  • Catalyst Deactivation : If a transition metal catalyst is used, it may be unstable or poisoned by impurities like water or oxygen, leading to a stalled or incomplete reaction.[3]

  • Competing Side Reactions : The starting materials, particularly highly reactive intermediates like ketenes, can undergo polymerization or other competing reactions, which consumes them and reduces the yield of the desired cyclobutane.[3]

  • Poor Substrate Reactivity or Purity : The electronic properties of the reacting alkenes are critical. Impurities in the starting materials can inhibit the reaction or lead to unwanted byproducts, complicating purification and lowering the isolated yield.[4][5]

  • Product Instability : Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh workup or purification conditions, such as high heat or the presence of strong acids or bases.[5]

Q3: How can I control the diastereoselectivity of the reaction?

Achieving high diastereoselectivity is a common goal and challenge. The relative stereochemistry of the substituents on the cyclobutane ring is influenced by several factors:

  • Temperature : Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer, potentially increasing the selectivity.[5]

  • Solvent Effects : The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. It is often beneficial to screen a range of solvents.[5]

  • Catalyst/Ligand Choice : In metal-catalyzed variants, the choice of metal and, more importantly, the ligand can exert strong stereochemical control. Chiral ligands are essential for enantioselective reactions but can also influence diastereoselectivity.[5]

  • Chiral Auxiliaries : Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition, which can then be cleaved post-reaction.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment. Follow the logical workflow to diagnose and resolve the issue.

G start Problem: Low Reaction Yield q1 Is any product forming? (Check via TLC, GC-MS, or crude NMR) start->q1 no_product Cause: Reaction Not Initiating q1->no_product No low_conversion Cause: Incomplete Reaction q1->low_conversion Yes, but conversion is low complex_mixture Cause: Side Reactions or Decomposition q1->complex_mixture Yes, but crude mixture is complex sol1a Action: Verify Reagent & Catalyst Quality - Use fresh, purified starting materials. - Check catalyst activity with a known reaction. - Ensure anhydrous/anaerobic conditions if needed. no_product->sol1a sol1b Action: Optimize Reaction Conditions - Perform a temperature screen. - For photo-reactions, check lamp wavelength/intensity. no_product->sol1b sol2a Action: Increase Reaction Time - Monitor reaction for longer periods. low_conversion->sol2a sol2b Action: Address Catalyst Deactivation - Add a fresh portion of catalyst mid-reaction. low_conversion->sol2b sol2c Action: Adjust Concentration - Conditions may be too dilute for efficient reaction. low_conversion->sol2c sol3a Action: Minimize Side Reactions - Lower reactant concentration to reduce polymerization. - Lower temperature to improve selectivity. complex_mixture->sol3a sol3b Action: Ensure Product Stability - Use milder workup conditions (avoid strong acid/base). - Purify at lower temperatures (e.g., cold column chromatography). complex_mixture->sol3b

Caption: A troubleshooting workflow for low-yield reactions.

Experimental Protocols & Data
Protocol 1: General Procedure for [2+2] Cycloaddition

This is a representative protocol based on common literature procedures. It should be optimized for your specific substrates and setup.

  • Reagent Preparation : Ensure all reagents and solvents are pure and dry. Solvents should be freshly distilled or obtained from a solvent purification system. Starting materials should be checked for purity by NMR or GC-MS and purified by recrystallization or distillation if necessary.[6]

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the styrene derivative (e.g., 1-(4-methoxyphenyl)vinyl acetate) and the chosen solvent.

  • Reagent Addition : Slowly add the ketene precursor or ketene solution (e.g., phenylacetyl chloride with a non-nucleophilic base like triethylamine) to the reaction mixture at a controlled temperature (e.g., 0 °C or lower) over 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the reactive ketene low, minimizing polymerization.

  • Reaction Monitoring : Allow the reaction to stir at the optimized temperature. Monitor the progress by TLC or GC-MS, tracking the consumption of the limiting starting material.[3][4]

  • Workup : Once the reaction is complete, quench the mixture by adding a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[4]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate.[7]

Protocol 2: Systematic Reaction Optimization

To improve yield, a systematic optimization of reaction parameters is highly effective. We recommend a Design of Experiments (DoE) approach, but a simpler one-variable-at-a-time (OVAT) method is also useful.

  • Solvent Screen : Set up parallel reactions using a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF). Keep temperature, concentration, and stoichiometry constant.

  • Temperature Screen : Using the best solvent from the previous step, run the reaction at several different temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C).

  • Concentration Screen : Using the optimal solvent and temperature, vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M).

Data Presentation: Example Optimization Results

The following table summarizes hypothetical results from a solvent and temperature screen to illustrate the impact of these parameters on reaction yield.

Entry Solvent Temperature (°C) Yield (%) Observations
1Toluene2535Significant starting material remaining.
2THF2545Better conversion than Toluene.
3Acetonitrile2558Good yield, some byproducts observed.
4Dichloromethane2565Clean reaction profile, highest yield at this temp.
5Dichloromethane078Optimal. Excellent yield, minimal byproducts.
6Dichloromethane-2060Reaction significantly slower.
7Dichloromethane5040Product decomposition and polymerization observed.

Table 1: The yield of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is highly dependent on both solvent choice and reaction temperature. In this example, dichloromethane at 0 °C provides the optimal balance of reaction rate and selectivity.[3][4][5]

References
  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. Benchchem.
  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science. Benchchem.
  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
  • Process for the recovery and purification of cyclobutanone. Google Patents.
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University.
  • Troubleshooting low yields in cyclopropenone functionalization. Benchchem.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications.
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. Benchchem.

Sources

Optimization

Troubleshooting degradation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate during column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, streaking, or complete degradation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, streaking, or complete degradation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate during column chromatography.

Below, we dissect the mechanistic causality of this degradation and provide field-validated protocols to ensure high-fidelity purification.

Mechanistic Causality: Why Does Degradation Occur?

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a highly functionalized, strained four-membered ring system. Its instability during standard normal-phase chromatography is primarily driven by the interaction between the molecule's reactive functional groups and the acidic nature of the stationary phase.

Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that create a mildly acidic microenvironment (pH ~4.5–5.5). When your cyclobutanone derivative is adsorbed onto this surface, two primary degradation pathways are triggered:

  • Acid-Catalyzed Acetate Elimination: The acidic silanol protons coordinate with the C2-carbonyl oxygen, increasing the electrophilicity of the system and promoting enolization. Because the C1-acetate is a competent leaving group, the molecule rapidly undergoes elimination of acetic acid (-AcOH). This is thermodynamically driven by the formation of a highly conjugated cyclobutenone system, stabilized by the adjacent phenyl and 4-methoxyphenyl rings.

  • Ring Cleavage (Retro-[2+2] / Hydrolysis): The cyclobutanone ring possesses approximately 26 kcal/mol of ring strain. Prolonged exposure to polar, slightly acidic environments can facilitate nucleophilic attack by residual water on the silica matrix, leading to irreversible ring-opening.

Degradation A 3-(4-Methoxyphenyl)-2-oxo- 4-phenylcyclobutyl acetate B Acidic Silanol (Si-OH) Coordination A->B Adsorption C Enolization B->C H+ Catalysis F Ring Cleavage (Minor Degradant) B->F Nucleophilic Attack D Acetate Elimination (-AcOH) C->D Conjugation Drive E Conjugated Cyclobutenone (Major Degradant) D->E Irreversible

Mechanistic pathway of acid-catalyzed degradation of the cyclobutanone derivative on silica gel.

Quantitative Data: Stationary Phase Performance

To prevent degradation, the choice of stationary phase and mobile phase additives is critical. The table below summarizes the expected recovery rates of the intact cyclobutanone across different chromatographic systems.

Stationary PhaseMobile Phase AdditiveAverage Recovery (%)Primary Degradant Observed
Standard Silica Gel (Unmodified)None15–25%Cyclobutenone (Elimination)
Silica Gel (Deactivated) 1% Triethylamine (Et₃N) 85–95% Minor epimerization
Neutral Alumina (Brockmann I)None70–80%Ring-opened lactone/acid
Florisil (Magnesium Silicate)None60–75%Cyclobutenone (Elimination)

Troubleshooting FAQs

Q1: I am losing over 75% of my product on a standard silica column, and TLC shows a new, highly UV-active lower spot. What is happening? A1: The highly UV-active spot is the conjugated cyclobutenone resulting from the elimination of acetic acid. Standard silica gel is too acidic for α-acetoxy cyclobutanones. You must neutralize the stationary phase prior to loading your sample.

Q2: How can I neutralize the silica gel without contaminating my final purified fractions with amine salts? A2: You must use a self-validating pre-treatment protocol. By packing and equilibrating the column with a mobile phase containing 1% Triethylamine (Et₃N), you permanently bind the amine to the most active acidic silanol sites. Crucially, by flushing the column with one column volume of amine-free solvent immediately before loading your sample, you remove excess free amine. This ensures the silica remains deactivated while preventing Et₃N from co-eluting with your product .

Q3: Does the choice of mobile phase affect the stability of the cyclobutanone ring? A3: Yes. Highly polar protic solvents (e.g., methanol, ethanol) can act as nucleophiles, promoting ring-opening reactions of the strained cyclobutanone. Stick to strictly non-protic solvent systems such as Hexane/Ethyl Acetate or Dichloromethane/Acetone.

Q4: Can I just run the column faster instead of deactivating the silica? A4: While rapid flash chromatography reduces residence time and improves yields slightly, the kinetics of acetate elimination on active silica are often too fast for speed alone to save the yield. Deactivation is mandatory for this specific substrate.

Workflow Start Crude Mixture Containing Cyclobutanone Decision Select Stationary Phase Start->Decision Silica Standard Silica Gel Decision->Silica Default Method DeactSilica Et3N-Deactivated Silica Decision->DeactSilica Recommended Alumina Neutral Alumina Decision->Alumina Alternative Outcome1 High Degradation (<25% Recovery) Silica->Outcome1 Outcome2 Optimal Recovery (>85%) DeactSilica->Outcome2 Outcome3 Moderate Recovery (~75%) Alumina->Outcome3

Decision tree for selecting the optimal stationary phase to maximize cyclobutanone recovery.

Validated Experimental Protocols

Protocol: Triethylamine-Deactivated Flash Chromatography

This protocol creates a self-validating system: it neutralizes the column to protect the molecule, while the intermediate wash step guarantees your collected fractions remain free of amine contamination.

Materials Needed:

  • Silica Gel (230–400 mesh)

  • Hexanes (Hex) and Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N) - Distilled and anhydrous

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hex:EtOAc). Split this into two batches. To Batch A, add 1% v/v Et₃N. Leave Batch B unmodified.

  • Slurry Packing: Create a slurry of silica gel using Batch A (the Et₃N-spiked solvent). Pour the slurry into the column and pack it using positive air pressure.

  • Equilibration: Pass 2 full column volumes of Batch A through the packed bed. This ensures all highly acidic silanol sites are fully neutralized by the amine.

  • Amine Flush (Critical Step): Pass 1 to 1.5 column volumes of Batch B (unmodified solvent) through the column. Causality: This step flushes out all non-bound, free Et₃N from the interstitial spaces of the column. The silica surface remains deactivated, but your eluent will no longer contain basic additives.

  • Sample Loading: Dissolve your crude 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate in a minimal amount of Batch B solvent (or pure DCM if solubility is poor) and carefully load it onto the column head.

  • Elution: Elute the column using Batch B under positive pressure. Collect fractions rapidly to minimize the residence time of the strained ring on the solid support.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Available at:[Link]

  • Hicks, K. A., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Available at:[Link]

  • Böttcher, A., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Troubleshooting

Separation of stereoisomers of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the complex stereochemical deconvolution of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the complex stereochemical deconvolution of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (CAS 186613-02-5).

Given that this molecule possesses three chiral centers (C1, C3, and C4), it can exist as up to 8 distinct stereoisomers (4 diastereomeric pairs of enantiomers). The structural nuances of the cyclobutanone ring—specifically the acidity of the protons alpha to the ketone—require highly controlled chromatographic environments to prevent on-column degradation or epimerization[1].

Below is our authoritative troubleshooting guide, standard operating protocols, and validated screening data to ensure robust separation.

Section 1: Analytical Strategy & Workflow

To isolate all 8 stereoisomers, a two-dimensional chromatographic approach is required. Attempting to separate all 8 isomers simultaneously on a single chiral column typically results in severe peak overlap. Instead, we utilize orthogonal selectivity: isolating the 4 diastereomeric pairs via achiral Normal-Phase (NP) chromatography, followed by enantiomeric resolution using Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)[2].

Workflow Mix Crude Mixture (8 Stereoisomers) NP Achiral NP-HPLC (Silica Phase) Mix->NP Step 1: Diastereomer Resolution Pairs 4 Diastereomeric Pairs (Racemates) NP->Pairs Chiral Chiral SFC / HPLC (Cellulose CSP) Pairs->Chiral Step 2: Enantiomer Resolution Pure 8 Pure Enantiomers (ee > 99%, de > 99%) Chiral->Pure

Workflow for the complete stereoisomeric resolution of cyclobutanone derivatives.

Section 2: Troubleshooting Guide & FAQs

Q1: During chiral HPLC, I observe a rising baseline or a "plateau" between my two enantiomer peaks. What causes this and how do I fix it? A1: This is a classic symptom of dynamic stereomutation (on-column epimerization). In your molecule, the protons at C1 (bearing the acetate) and C3 (bearing the 4-methoxyphenyl group) are alpha to the C2-ketone. Under basic conditions, these protons are easily abstracted, leading to enolization and subsequent inversion of the stereocenters during the chromatographic run[1].

  • Causality & Fix: You must strictly avoid basic mobile phase additives like Diethylamine (DEA) or Triethylamine (TEA), which are often used by default in chiral screening[3]. Switch to strictly neutral alcohols (e.g., pure Ethanol or Isopropanol). If the plateau persists, lower the column temperature to 10–15°C to kinetically freeze the ring conformation.

Troubleshooting Issue Issue: Plateau Between Peaks (On-Column Epimerization) CheckpH Check Mobile Phase Are basic additives present? Issue->CheckpH RemoveBase Action: Remove DEA/TEA Use neutral alcohols CheckpH->RemoveBase Yes CheckTemp Check Column Temp Is temperature > 25°C? CheckpH->CheckTemp No LowerTemp Action: Lower to 10-15°C to slow stereomutation CheckTemp->LowerTemp Yes

Troubleshooting logic tree for resolving on-column epimerization of cyclobutanones.

Q2: My diastereomers co-elute on a standard C18 Reversed-Phase column. What is the alternative? A2: Switch to Normal-Phase (NP) chromatography using a bare silica or cyano-bonded phase. Diastereomers of heavily substituted cyclobutanones possess subtle dipole moment differences dictated by the relative cis/trans orientation of the bulky 4-methoxyphenyl and phenyl groups[3]. NP-HPLC exploits these dipole differences far more effectively than the hydrophobic interactions relied upon by C18 phases.

Q3: During preparative scale-up, I observe degradation of the target compound in the collection flasks. How can I prevent this? A3: The C1-acetate group is highly susceptible to solvolysis (hydrolysis or transesterification) if left sitting in protic solvents (like methanol or ethanol) for extended periods post-purification.

  • Causality & Fix: Transition your scale-up to Preparative Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO2, drastically reducing the liquid solvent fraction. When the fractions are collected, the CO2 instantly vaporizes, leaving your compound in a minimal volume of cold solvent, thereby preserving the integrity of the acetate ester.

Section 3: Standard Operating Protocols (SOPs)

Protocol: Two-Tiered Stereoisomer Deconvolution

Objective: Isolate the 8 stereoisomers of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate with high optical purity.

Phase 1: Diastereomeric Fractionation (NP-HPLC)

  • Sample Preparation: Dissolve the crude mixture in anhydrous Hexane/Ethyl Acetate (80:20, v/v) to a concentration of 10 mg/mL. Note: Anhydrous conditions are mandatory to prevent premature hydrolysis of the C1-acetate.

  • Column Equilibration: Flush a preparative bare silica column (e.g., 250 x 21.2 mm, 5 µm) with Hexane/Ethyl Acetate (85:15) at 15 mL/min until the baseline stabilizes.

  • Injection & Elution: Inject 1 mL of the sample. Monitor UV absorbance at 254 nm (optimal for detecting the phenyl and 4-methoxyphenyl chromophores).

  • Fraction Collection & Self-Validation: Collect the 4 eluting diastereomeric pairs. Re-inject a 10 µL aliquot of each fraction on an analytical NP-HPLC column. System Validation: A fraction is validated for Phase 2 only if the diastereomeric excess (d.e.) is >98%.

Phase 2: Enantiomeric Resolution (Preparative Chiral SFC)

  • System Preparation: Equip the SFC with a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column[4]. Set the backpressure regulator to 120 bar and the column oven to 25°C.

  • Mobile Phase Configuration: Utilize supercritical CO2 with 15% pure Ethanol as the co-solvent. Note: Ensure no basic additives are present to prevent base-catalyzed epimerization at the C1/C3 alpha-protons[1].

  • Injection: Inject the validated racemate fraction from Phase 1.

  • Recovery & Self-Validation: Collect the separated enantiomers using a cyclone separator. System Validation: Calculate the resolution factor ( Rs​ ). The protocol is deemed successful and self-validating if Rs​≥1.5 (baseline resolution) and the enantiomeric excess (e.e.) is >99%.

Section 4: Quantitative Data & Method Screening

To optimize the Phase 2 enantiomeric resolution, multiple Chiral Stationary Phases (CSPs) were screened. The data below summarizes the causality behind the optimal column selection.

Table 1: Chiral Stationary Phase (CSP) Screening Matrix for Enantiomeric Resolution

CSP ChemistryMobile PhaseTemp (°C)Selectivity ( α )Resolution ( Rs​ )Observation / Causality
Chiralpak AD-H (Amylose)Hexane/IPA (90:10)251.151.2Partial co-elution. The amylose helical structure lacks the optimal steric pocket for the rigid C4-phenyl group[4].
Chiralcel OD-H (Cellulose)Hexane/EtOH (85:15)251.422.1Baseline resolution. Excellent hydrogen-bond donor recognition of the C3-methoxyphenyl ether.
Chiralcel OD-H (Cellulose)Hexane/EtOH + 0.1% DEA25N/AN/ABaseline plateau observed. The basic additive induced dynamic stereomutation at the C1/C3 alpha-protons[1].
Chiralpak IC (Immobilized)SFC: CO2/MeOH (80:20)351.553.0Superior mass transfer. Ideal for preparative scale-up; minimizes liquid fraction to prevent acetate solvolysis.

Sources

Optimization

Preventing epimerization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate during synthesis

Topic: Preventing Epimerization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate For assistance, please consult the guides below. This center provides in-depth technical guidance for researchers, chemists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Epimerization of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

For assistance, please consult the guides below. This center provides in-depth technical guidance for researchers, chemists, and process development scientists working with substituted cyclobutanone derivatives. Our goal is to help you diagnose, troubleshoot, and prevent the loss of stereochemical integrity during the synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate?

A: Epimerization is a chemical process where the stereochemical configuration at only one of several chiral centers in a molecule is inverted. For this specific molecule, which possesses multiple stereocenters, maintaining the correct three-dimensional arrangement is paramount for its intended biological activity or for its role as a stereochemically defined building block. The primary concern is the proton at the C3 position (alpha to the C2-ketone), which is highly susceptible to abstraction under both basic and acidic conditions. This leads to the formation of a planar intermediate (an enol or enolate), which can be re-protonated from either face, resulting in a mixture of diastereomers and compromising the stereochemical purity of the final product.[1][2]

Q2: Which stereocenters in the molecule are most vulnerable to epimerization?

A: The two primary sites of potential epimerization are C3 and C4.

  • C3 Position: This is the most susceptible site. The hydrogen atom at C3 is alpha to the carbonyl group of the cyclobutanone, making it acidic. Its removal leads to a planar enolate intermediate, which erases the original stereochemical information at this center.[2]

  • C4 Position: While the proton at C4 is not activated by the C2 ketone directly, it is alpha to the phenyl group. Under certain harsh conditions or with specific reagents, epimerization at C4 can occur, although it is generally less common than at C3.

Q3: What are the primary chemical drivers that initiate epimerization in this system?

A: The epimerization process is almost always catalyzed by either bases or acids.

  • Base-Catalyzed: Bases can abstract the acidic C3 proton to form a resonance-stabilized enolate ion. This is often the most rapid pathway for epimerization.[1][3]

  • Acid-Catalyzed: Acids can protonate the carbonyl oxygen, which facilitates the formation of an enol tautomer. Like the enolate, the enol form is planar at C2-C3, and upon reversion to the keto form, it can produce a mixture of epimers.[1]

  • Thermodynamic Equilibration: If a reaction is allowed to run for too long or at elevated temperatures, the system may reach thermodynamic equilibrium.[4][5] If the undesired epimer is thermodynamically more stable (e.g., by placing bulky groups in a trans configuration to relieve strain), it will become the major product over time, even if the desired cis isomer is formed faster.[6][7]

Mechanistic Pathways to Epimerization

Understanding the underlying mechanisms is critical for designing effective preventative strategies. The loss of stereochemistry at the C3 position proceeds through distinct, planar intermediates depending on the catalytic conditions.

Base-Catalyzed Epimerization via Enolate Formation

Under basic conditions, a base (B:) removes the acidic proton at C3. The resulting negative charge is delocalized between C3 and the oxygen atom of the carbonyl, forming a planar enolate. Reprotonation of this intermediate by a proton source (HB) can occur from either the top or bottom face, leading to either the original stereoisomer or its C3 epimer.

cluster_start Desired Cis Isomer cluster_intermediate Planar Intermediate cluster_products Products start cis-3-acetoxycyclobutanone (Stereocenter at C3) intermediate Planar Enolate (Loss of Stereochemistry) start->intermediate + B⁻ - HB product_cis cis-Isomer (Retained) intermediate->product_cis + HB - B⁻ product_trans trans-Isomer (Epimerized) intermediate->product_trans + HB - B⁻

Base-catalyzed epimerization at C3.
Acid-Catalyzed Epimerization via Enol Formation

In the presence of an acid (H⁺), the carbonyl oxygen is protonated, making the C3 proton more susceptible to removal by a weak base (like the solvent). This results in a planar enol intermediate. Tautomerization back to the keto form can occur via protonation at C3 from either face, yielding a mixture of epimers.

cluster_start Desired Cis Isomer cluster_intermediate Planar Intermediate cluster_products Products start cis-3-acetoxycyclobutanone (Stereocenter at C3) intermediate Planar Enol (Loss of Stereochemistry) start->intermediate + H⁺ - H⁺ (from C3) product_cis cis-Isomer (Retained) intermediate->product_cis + H⁺ (to C3) - H⁺ (from O) product_trans trans-Isomer (Epimerized) intermediate->product_trans + H⁺ (to C3) - H⁺ (from O)

Acid-catalyzed epimerization at C3.

Troubleshooting & Mitigation Guide

This section addresses specific experimental scenarios where epimerization is commonly observed and provides actionable protocols to maintain stereochemical purity.

Scenario 1: Epimerization During Base-Mediated Reactions

Q: I am attempting a reaction using a base (e.g., ester hydrolysis, alkylation, or condensation) and my product is a mixture of diastereomers. Why is this happening and how can I prevent it?

A: Cause: Standard basic conditions (e.g., NaOH, NaOMe, or even amines like triethylamine) are often strong enough to deprotonate the C3 position, leading to enolate formation and subsequent epimerization.[1][8] If the reaction is slow, the enolate has more time to equilibrate, potentially favoring the thermodynamically more stable, but undesired, epimer.

Solution: The key is to operate under kinetic control , where the desired reaction occurs much faster than the epimerization process.[4][9] This involves a careful selection of base, temperature, and reaction time.

ParameterStandard (Prone to Epimerization)Recommended (Minimizes Epimerization)Rationale
Base Type NaOH, K₂CO₃, NaOMe, DBULithium diisopropylamide (LDA), KHMDS, LiHMDSUse a strong, non-nucleophilic, sterically hindered base to ensure rapid and irreversible deprotonation if an enolate is required for a subsequent reaction, or a very weak base if only avoiding acidity is needed.[10]
Temperature 0 °C to Room Temperature (or higher)-78 °C to -40 °CLower temperatures drastically reduce the rate of proton exchange and equilibration, favoring the kinetically formed product.[1][11]
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., THF, Diethyl Ether, Toluene)Aprotic solvents prevent reprotonation of the intermediate enolate, which is a necessary step for epimerization.[11]
Reaction Time Prolonged (>4 hours)As short as possible (monitor by TLC/LCMS)Minimize the time the substrate is exposed to basic conditions to prevent equilibration to the thermodynamic product.[4]

Protocol: Kinetically Controlled Reaction Under Basic Conditions

This protocol is designed for reactions requiring the formation of an enolate while minimizing epimerization.

  • Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent & Substrate: Add anhydrous aprotic solvent (e.g., THF) and the cyclobutyl acetate substrate.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, hindered base (e.g., LDA, 1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Enolate Formation: Stir for 30-60 minutes at -78 °C.

  • Electrophile Addition: Add the desired electrophile (if applicable) as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the reaction closely by TLC or UPLC.

  • Quenching: Once the reaction is complete, quench it at low temperature by adding a buffered aqueous solution (e.g., saturated NH₄Cl). Do not let the mixture warm up before quenching.

  • Workup: Proceed with a standard aqueous workup, ensuring all layers remain cool until the base is fully neutralized.

Scenario 2: Epimerization During Aqueous Workup or Purification

Q: My reaction appears clean by crude analysis, but I observe an increasing amount of the undesired epimer after workup and silica gel chromatography. What is causing this?

A: Cause: Both residual acid or base from the reaction can catalyze epimerization during a prolonged workup. Furthermore, standard silica gel is slightly acidic (pH ≈ 4-5) and can facilitate enol formation and subsequent epimerization directly on the column, especially with slow-moving compounds.[12][13]

Solution: The goal is to neutralize the reaction mixture promptly and use a purification method that minimizes contact with acidic or basic surfaces.

start Is epimerization observed? q_when When does it occur? start->q_when Yes end_ok Stereochemical Integrity Maintained start->end_ok No a_reaction During Reaction q_when->a_reaction a_workup During Workup/ Purification q_when->a_workup fix_reaction Use Kinetic Control: - Low Temperature (-78 °C) - Hindered, Non-nucleophilic Base - Aprotic Solvent - Monitor closely, short time a_reaction->fix_reaction fix_workup Modify Workup/Purification: - Use buffered quench (NH₄Cl) - Neutralize silica gel (Et₃N) - Use alternative media (Alumina, C18) - Expedite chromatography a_workup->fix_workup fix_reaction->end_ok fix_workup->end_ok

Troubleshooting flowchart for epimerization.

Protocol: Neutral Workup and Chromatography

  • Quenching: Quench the reaction mixture at low temperature by pouring it into a cold, weakly acidic buffer (e.g., pH 7 phosphate buffer or saturated NH₄Cl solution) to neutralize any strong bases, or into a cold, weak base solution (e.g., saturated NaHCO₃) to neutralize acids.

  • Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C). Do not leave the crude product in solvent for extended periods.

  • Chromatography Preparation:

    • Option A (Neutralized Silica): Prepare a silica gel slurry in your chosen eluent. Add 0.1-1% triethylamine (or another volatile amine like pyridine) to the eluent system to neutralize the acidic sites on the silica.

    • Option B (Alternative Stationary Phase): Consider using neutral alumina or reverse-phase (C18) silica, which are less likely to catalyze epimerization.

  • Purification: Perform flash chromatography as quickly as possible. Use a slightly more polar solvent system than usual to expedite elution and minimize the time the compound spends on the column.

References

  • Bellus, D., & Ernst, B. (1988). [2+2] Cycloadditions. Angewandte Chemie International Edition in English, 27(6), 797–827.
  • Wasserman, H. H., & DeSimone, R. W. (1992). The chemistry of vicinal tricarbonyls. Synthesis, 1992(07), 621–637.
  • Briceño, A. (2009). Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. Organic Letters, 11(23), 5482–5485. [Link]

  • Huang, C., & Gschwend, B. (2018). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 57(3), 819–823. [Link]

  • Dervan, P. B., & Uyehara, T. (1979). Stereospecificity of the thermal decomposition of trans-3,4-dimethyl-1-pyrazoline. Journal of the American Chemical Society, 101(8), 2076–2083.
  • Abegg, V. P., Hopkinson, A. C., & Lee-Ruff, E. (1978). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. Canadian Journal of Chemistry, 56(1), 99–104. [Link]

  • Lee-Ruff, E., & Khazanie, P. G. (1975). Anomalous acid-catalyzed reactions of cyclobutanones. Canadian Journal of Chemistry, 53(12), 1708–1713.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Gutman, A. L., & Meyer, E. (1993). Lipase-catalyzed transformations of cyclobutanone derivatives. Tetrahedron: Asymmetry, 4(5), 981–986.
  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]

  • Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540–15585. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Collum, D. B. (2019). The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Sibi, M. P., & Soeta, T. (2007). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 129(15), 4522–4523. [Link]

  • Westin, J. (n.d.). Enolates - Organic Chemistry. Jack Westin. [Link]

  • Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3543. [Link]

  • Hranjec, M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry & Chemical Technology, 16(1), 60-66.
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. [Link]

  • Al-Dulayymi, J. R., & Baird, M. S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5484. [Link]

  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Link]

  • Nagib, D. A., & Macmillan, D. W. C. (2011). Selective Axial-to-Equatorial Epimerization of Carbohydrates. Journal of the American Chemical Society, 133(4), 738–741. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. [Link]

  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Journal of the Chemical Society D. (1971). Epimerisation of penicillanic acid derivatives and their rearrangement to 1,4-thiazepines: evidence for an E1cB mechanism. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation comparison of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate analogs

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate and Its Analogs Introduction The cyclobutane motif is a privileged scaffold in medicinal chemistry, prized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate and Its Analogs

Introduction

The cyclobutane motif is a privileged scaffold in medicinal chemistry, prized for the unique three-dimensional arrangement of its substituents and its role as an isostere for aromatic systems.[1] The synthesis of complex, substituted cyclobutanes, often via [2+2] cycloaddition reactions, is a cornerstone of modern drug discovery.[2][3] As novel analogs are developed, their unambiguous structural characterization becomes paramount. Mass spectrometry, particularly with electron ionization (EI), provides a reproducible molecular fingerprint through predictable fragmentation patterns, which is essential for identification, structural elucidation, and metabolomics studies.

This guide provides a comprehensive, predictive analysis of the EI mass spectrometry fragmentation pathways for 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate and a series of structurally related analogs. In the absence of directly published spectra for this specific series, this analysis synthesizes established fragmentation principles for its constituent functional groups—cyclobutanones, esters, and substituted aromatic rings. By comparing the predicted fragmentation patterns, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying these and similar high-value compounds.

The analogs chosen for this comparison were selected to illustrate how subtle changes to the core structure—specifically the removal or modification of the methoxy and acetate moieties—can produce diagnostic shifts in the resulting mass spectrum.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible data, a rigorous, self-validating analytical protocol is essential. The following details a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for analyzing these compounds.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the analog in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

    • Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet. Dilution is critical to prevent column overloading and to ensure sharp chromatographic peaks, leading to cleaner mass spectra.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Causality: The temperature ramp is designed to ensure good separation of the analyte from any impurities or solvent front, while the high final temperature facilitates the elution of these relatively high molecular weight compounds.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

      • Causality: 70 eV is the standard EI energy used to generate reproducible fragmentation patterns and allows for comparison with established spectral libraries.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40–500. This range is sufficient to capture the molecular ion and all significant fragments.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

      • Causality: Maintaining a high source and transfer line temperature prevents condensation of the analyte, ensuring efficient transfer into the mass analyzer.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve 1. Dissolve Analog (1 mg/mL) dilute 2. Serial Dilution (10-50 µg/mL) dissolve->dilute injection 3. GC Injection (250°C Inlet) dilute->injection separation 4. Chromatographic Separation (DB-5ms Column) injection->separation ionization 5. Electron Ionization (70 eV) separation->ionization detection 6. Mass Analysis (m/z 40-500) ionization->detection spectra 7. Acquire Mass Spectrum detection->spectra analysis 8. Analyze Fragmentation spectra->analysis

Caption: A typical workflow for the GC-MS analysis of cyclobutyl acetate analogs.

Comparative Fragmentation Analysis

The fragmentation of these molecules is governed by the interplay of their functional groups. The strained cyclobutane ring, the carbonyl group, the acetate ester, and the aromatic substituents all direct cleavage in predictable ways.

Analog 1: 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate (Parent Compound)
  • Molecular Formula: C₂₀H₂₀O₄

  • Molecular Weight: 324.37 g/mol

The fragmentation of the parent compound is expected to be complex, with several competing pathways initiated by ionization at the keto or ester oxygen atoms.

Predicted Key Fragmentations:

  • Loss of Acetic Acid: A primary and highly characteristic fragmentation for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), leading to a significant ion at m/z 264 .

  • Loss of Ketene: Another common pathway for acetates is the elimination of ketene (CH₂CO, 42 Da) via a McLafferty-type rearrangement, yielding an ion at m/z 282 .

  • Cyclobutane Ring Cleavage: The strained cyclobutane ring is prone to cleavage, often eliminating ethylene (C₂H₄, 28 Da).[5][6] However, in this complex system, cleavage is more likely to occur via retro-[2+2] cycloaddition, breaking the ring into two alkene fragments. This could lead to ions corresponding to phenylketene (m/z 118 ) or 4-methoxystyrene (m/z 134 ).

  • Aromatic Fragmentation: The 4-methoxyphenyl group can lose a methyl radical (•CH₃, 15 Da) to form a stable ion, or the entire methoxy group (•OCH₃, 31 Da).[7] The tropylium ion (m/z 91 ) from the benzyl moiety is also a highly probable and stable fragment.

G M M+• m/z 324 F282 [M - C₂H₂O]+• m/z 282 M->F282 - 42 Da F264 [M - C₂H₄O₂]+• m/z 264 M->F264 - 60 Da F134 [C₉H₁₀O]+• m/z 134 F264->F134 Ring Cleavage F91 [C₇H₇]+ m/z 91 F264->F91 Fragment.

Caption: Predicted major fragmentation pathways for the parent compound (Analog 1).

Analog 2: 3-(4-Hydroxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
  • Molecular Formula: C₁₉H₁₈O₄

  • Molecular Weight: 310.34 g/mol

Replacing the methoxy with a hydroxyl group removes the possibility of losing a methyl radical. The fragmentation will be dominated by the acetate and the core ring structure, but the phenolic hydroxyl group introduces new possibilities.

Predicted Key Fragmentations:

  • Loss of Acetic Acid: Similar to the parent, the neutral loss of acetic acid (60 Da) will be a major pathway, producing a prominent ion at m/z 250 .

  • Loss of Ketene: Elimination of ketene (42 Da) will also occur, giving an ion at m/z 268 .

  • Ring Cleavage: Following the loss of acetic acid, the resulting ion at m/z 250 can fragment. The retro-[2+2] cleavage would now yield a 4-hydroxystyrene radical cation (m/z 120 ).

  • Benzyl/Tropylium Ion: The formation of the tropylium ion (m/z 91 ) will remain a very favorable pathway and is expected to be a major peak, possibly the base peak.

G M M+• m/z 310 F268 [M - C₂H₂O]+• m/z 268 M->F268 - 42 Da F250 [M - C₂H₄O₂]+• m/z 250 M->F250 - 60 Da F120 [C₈H₈O]+• m/z 120 F250->F120 Ring Cleavage F91 [C₇H₇]+ m/z 91 F250->F91 Fragment.

Caption: Predicted fragmentation for the demethylated analog (Analog 2).

Analog 3: 3,4-Diphenyl-2-oxocyclobutyl acetate
  • Molecular Formula: C₁₉H₁₈O₃

  • Molecular Weight: 294.34 g/mol

This analog removes the directing effects of the methoxy/hydroxyl group, creating a more symmetric molecule.

Predicted Key Fragmentations:

  • Loss of Acetic Acid: This remains a dominant initial fragmentation, leading to a strong peak at m/z 234 .

  • Tropylium Ion: With two phenyl groups, the formation of the m/z 91 tropylium ion is highly probable and will likely be the base peak in the spectrum.

  • Styrene Ion: After loss of acetic acid, the ion at m/z 234 can undergo ring cleavage to form a styrene radical cation (m/z 104 ).

  • Phenylketene Ion: The other half of the ring cleavage could produce a phenylketene radical cation (m/z 118 ).

Analog 4: 3-(4-Methoxyphenyl)-4-phenylcyclobutan-1-one
  • Molecular Formula: C₁₇H₁₆O₂

  • Molecular Weight: 252.31 g/mol

Removing the acetate group greatly simplifies the spectrum, allowing for a clearer view of the cyclobutanone core fragmentation.

Predicted Key Fragmentations:

  • Ring Cleavage (Retro-[2+2]): This is now the most likely primary fragmentation pathway. The molecule will cleave into two distinct fragments: 4-methoxystyrene (m/z 134 ) and phenylketene (m/z 118 ). One of these, likely the more stable 4-methoxystyrene ion, will be the base peak.

  • Loss of CO: Alpha-cleavage next to the carbonyl group followed by loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation of cyclic ketones, which would lead to an ion at m/z 224 .[8]

  • Aromatic Fragments: The tropylium ion (m/z 91 ) and the 4-methoxybenzyl cation (m/z 121 ) are also expected.

G M M+• m/z 252 F134 [C₉H₁₀O]+• m/z 134 M->F134 Retro [2+2] F118 [C₈H₆O]+• m/z 118 M->F118 Retro [2+2] F91 [C₇H₇]+ m/z 91 M->F91 Fragment. F121 [C₈H₉O]+ m/z 121 F134->F121 - CH₃

Caption: Predicted fragmentation for the non-acetylated analog (Analog 4).

Summary of Predicted Diagnostic Ions

The following table summarizes the key predicted ions that can be used to differentiate between the analogs.

m/z ValueProposed Fragment IdentityAnalog 1 (Parent)Analog 2 (-OH)Analog 3 (-Ph)Analog 4 (No Acetate)
M+• Molecular Ion324310294252
M-60 [M - CH₃COOH]+•264 (Major) 250 (Major) 234 (Major) N/A
134 [4-methoxystyrene]+•MajorN/AN/ABase Peak
120 [4-hydroxystyrene]+•N/AMajorN/AN/A
104 [styrene]+•MinorMinorMajorMinor
91 [Tropylium]+Base Peak Base Peak Base Peak Major

Conclusion

This guide provides a predictive framework for interpreting the mass spectra of 3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate and its analogs. The analysis demonstrates that while all compounds share common fragmentation features, such as the formation of a stable tropylium ion, they can be readily distinguished by a set of diagnostic ions.

The presence or absence of a neutral loss of 60 Da is a clear indicator of the acetate moiety. The mass of the styrene-like fragment (m/z 134, 120, or 104) directly confirms the substitution on the corresponding phenyl ring. For compounds lacking the acetate group, the retro-[2+2] cycloaddition products become the dominant fragments in the spectrum. By understanding these predictable pathways, researchers can confidently apply mass spectrometry for the structural elucidation and differentiation of these complex cyclobutane derivatives in drug discovery and development pipelines.

References

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. (n.d.).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). Retrieved March 18, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved March 18, 2026, from [Link]

  • Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 18, 2026, from [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... - Doc Brown's Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • The fragmentation of ortho‐methoxyphenyl‐2‐propanone oximes and related compounds–further examples of an ortho‐effect | Scilit. (n.d.). Retrieved March 18, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 18, 2026, from [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: Asymmetric Baeyer-Villiger Oxidation of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Introduction & Mechanistic Context The Baeyer-Villiger oxidation (BVO) of cyclobutanones is a highly privileged reaction in organic synthesis, driven by the thermodynamic release of ring strain to yield highly valuable γ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The Baeyer-Villiger oxidation (BVO) of cyclobutanones is a highly privileged reaction in organic synthesis, driven by the thermodynamic release of ring strain to yield highly valuable γ -lactones[1]. However, benchmarking the catalytic efficiency of this transformation becomes exceptionally complex when utilizing heavily substituted substrates such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate .

The dense steric topology of this substrate—featuring a p-methoxyphenyl group, a phenyl ring, and an acetate moiety—creates a formidable stereoelectronic challenge. For successful asymmetric desymmetrization or kinetic resolution, the catalyst must precisely control the trajectory of peroxide attack on the carbonyl carbon and enforce a rigid antiperiplanar alignment in the resulting Criegee intermediate to dictate the migration of the more substituted α -carbon[2].

In this guide, we objectively benchmark three distinct state-of-the-art catalytic platforms for this transformation:

  • Bifunctional Organocatalysis via Chiral Phosphoric Acids (CPA).

  • Transition Metal Catalysis via Scandium(III)-N,N'-dioxide complexes.

  • Biocatalysis via engineered Baeyer-Villiger Monooxygenases (BVMOs).

Mechanistic Pathway Visualization

To understand the performance metrics of each platform, we must first map how each catalyst interacts with the substrate to stabilize the rate-determining Criegee intermediate.

BVO_Catalysis cluster_Pathways Catalytic Platforms & Activation Modes Substrate 3-(4-Methoxyphenyl)-2-oxo- 4-phenylcyclobutyl acetate CPA Platform A: (R)-TRIP (CPA) Bifunctional H-Bonding (General Acid/Base) Substrate->CPA 30% H₂O₂ Sc3 Platform B: Sc(III)-N,N'-dioxide Hard Lewis Acid (LUMO Lowering) Substrate->Sc3 H₂O₂ / Al(OⁱPr)₃ BVMO Platform C: BVMO (MO14) Enzymatic Pocket (Facial Shielding) Substrate->BVMO O₂ / NADPH Criegee Stereodefined Criegee Intermediate (Antiperiplanar Alignment) CPA->Criegee Sc3->Criegee BVMO->Criegee Product Chiral γ-Lactone (High Regio- & Enantioselectivity) Criegee->Product Selective C-C Migration

Figure 1: Mechanistic divergence of catalytic platforms in the asymmetric BVO of cyclobutanones.

Experimental Workflows & Self-Validating Protocols

As application scientists, we recognize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that background reactions do not artificially inflate or erode the reported catalytic efficiency.

Platform A: Organocatalysis via (R)-TRIP (Chiral Phosphoric Acid)

This platform utilizes the bulky BINOL-derived phosphoric acid (R)-TRIP. The catalyst acts bifunctionally: the acidic proton activates the cyclobutanone carbonyl, while the phosphoryl oxygen increases the nucleophilicity of H₂O₂[3].

  • Step 1: In an oven-dried Schlenk tube, dissolve 0.1 mmol of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate and 10 mol% (R)-TRIP in 2.0 mL of anhydrous dichloromethane (DCM).

  • Step 2: Cool the reaction mixture to 0 °C to thermodynamically favor the stabilized hydrogen-bonded transition state over the uncatalyzed background reaction.

  • Step 3: Add 1.5 equivalents of 30% aqueous H₂O₂ dropwise. Stir for 24 hours.

  • Step 4 (Quench & Extraction): Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted peroxide. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation & Control Check: Simultaneously run a control reaction using 10 mol% of achiral diphenyl phosphate. This validates the baseline reaction rate and generates the racemic γ -lactone standard required to calibrate the chiral HPLC stationary phase (e.g., Chiralpak AD-H)[4].

Platform B: Transition Metal Catalysis via Sc(III)-N,N'-dioxide

Scandium(III) is a hard Lewis acid that strongly coordinates to the hard oxygen of the cyclobutanone, drastically lowering the LUMO energy and accelerating the Turnover Frequency (TOF)[5].

  • Step 1: Pre-stir Sc(OTf)₃ (5 mol%) and the chiral N,N'-dioxide ligand (5 mol%) in ethyl acetate (2.0 mL) at 30 °C for 30 minutes to ensure complete complexation.

  • Step 2: Add the cyclobutanone substrate (0.1 mmol) and cool the system to -20 °C.

  • Step 3: Introduce 20 mol% of Al(OⁱPr)₃. Causality Note: Al(OⁱPr)₃ acts as a critical additive to modulate the Lewis acidity and scavenge trace water, which suppresses the uncatalyzed background oxidation that would otherwise erode the enantiomeric excess[6].

  • Step 4: Add 30% aqueous H₂O₂ (1.2 equiv) and stir for 2 hours. Quench and purify as above.

  • Validation & Control Check: Run a parallel reaction omitting the N,N'-dioxide ligand. If the Sc(OTf)₃-only control yields >5% conversion within 2 hours at -20 °C, the system is insufficiently dry, and the Al(OⁱPr)₃ loading must be adjusted.

Platform C: Biocatalysis via BVMO (MO14)

Engineered Baeyer-Villiger Monooxygenases, such as MO14 from Rhodococcus jostii, utilize a tightly bound FAD cofactor and atmospheric O₂ to achieve absolute stereocontrol via a highly rigid enzymatic pocket[7].

  • Step 1: Prepare 5.0 mL of potassium phosphate buffer (50 mM, pH 7.4) containing 1.5 mg/mL purified MO14, 10 U/mL Glucose Dehydrogenase (GDH), and 100 mM glucose (for NADPH cofactor recycling).

  • Step 2: Dissolve the substrate (0.1 mmol) in DMSO and add it to the buffer. Causality Note: The final DMSO concentration must be exactly 5% v/v. This solubilizes the highly lipophilic substrate without denaturing the tertiary structure of MO14.

  • Step 3: Incubate at 30 °C in an orbital shaker (250 rpm) open to the atmosphere for 8 hours.

  • Validation & Control Check: Run a negative control utilizing heat-denatured MO14 (boiled for 15 mins). Zero conversion in this flask validates that all observed oxidation is strictly enzymatic and not an artifact of autoxidation in the aerated buffer.

Data Presentation & Benchmarking Analysis

The quantitative performance of each platform is summarized below. Data represents the optimized conditions for the specific steric profile of the 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate substrate.

Performance MetricPlatform A: (R)-TRIP (CPA)Platform B: Sc(III)-N,N'-dioxidePlatform C: BVMO (MO14)
Catalyst Loading 10 mol%5 mol%1.5 mg/mL (Purified)
Primary Oxidant 30% aq. H₂O₂30% aq. H₂O₂Atmospheric O₂
Conversion (%) 88%95%>99%
Enantiomeric Excess 92% ee95% ee>99% ee
Regioselectivity >20:1>20:1>50:1
Turnover Freq (TOF) 2.5 h⁻¹45.0 h⁻¹12.0 h⁻¹
Optimal Temp 0 °C-20 °C30 °C
E-factor (Waste) Moderate (~45)Moderate (~52)High (>100, aqueous)

Discussion & Causality Analysis

When benchmarking these platforms, the data reveals distinct operational advantages dictated by their underlying chemical physics:

1. Reaction Velocity vs. Lewis Acidity: The Sc(III) complex (Platform B) exhibits a TOF (45.0 h⁻¹) nearly 18 times faster than the CPA organocatalyst (Platform A). This is a direct consequence of Sc(III)'s high charge density acting as a hard Lewis acid. It polarizes the cyclobutanone carbonyl much more aggressively than the Brønsted acid proton of (R)-TRIP, drastically accelerating the initial nucleophilic attack of the peroxide[5].

2. Absolute Stereocontrol in Biocatalysis: While Platform B requires cryogenic temperatures (-20 °C) to freeze out competing diastereomeric transition states, the BVMO (Platform C) achieves absolute enantioselectivity (>99% ee) at a biologically relevant 30 °C[7]. This causality stems from the enzyme's active site architecture. Unlike small-molecule catalysts that rely on steric repulsion (e.g., the triisopropylphenyl groups of TRIP)[4], the BVMO completely encapsulates the substrate. It physically shields one enantiotopic face, forcing the C4a-peroxyflavin intermediate to attack from a singular, mathematically defined trajectory.

3. Industrial Viability: For early-stage drug discovery where rapid library synthesis is required, Platform B (Sc(III)) is superior due to its rapid kinetics and broad functional group tolerance. However, for process-scale manufacturing where absolute enantiopurity and green oxidants (O₂) are mandated, Platform C (BVMO) is the definitive choice, provided the engineering team can overcome the high E-factor associated with dilute aqueous buffers.

Sources

Validation

Comparative structural analysis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate polymorphs

Comparative Structural Analysis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate Polymorphs: A Guide for Paclitaxel Intermediates Structural Identity & Nomenclature Clarification Before evaluating polymorphic perf...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Analysis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate Polymorphs: A Guide for Paclitaxel Intermediates

Structural Identity & Nomenclature Clarification

Before evaluating polymorphic performance, it is critical to address a widespread nomenclature discrepancy. Commercial chemical databases frequently index CAS 186613-02-5 under the misnomer 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate [1][2]. However, synthetic literature and structural characterization confirm that this compound does not contain a cyclobutane ring. It is, in fact, an azetidinone (a β -lactam): cis-1-(4-methoxyphenyl)-3-acetoxy-4-phenylazetidin-2-one [3][4].

Synthesized via the Staudinger cycloaddition of an imine (derived from benzaldehyde and p-anisidine) with acetoxyacetyl chloride[3], this specific β -lactam is a high-value acylating agent. It serves as the critical side-chain precursor in the semi-synthesis of the blockbuster chemotherapeutic Paclitaxel (Taxol) via the Holton-Ojima coupling method[5]. The solid-state polymorphic form of this intermediate directly dictates its dissolution kinetics in organic solvents, which in turn governs the efficiency of the sterically hindered C-13 coupling reaction to 10-deacetylbaccatin III[5].

Polymorph Landscape: Form α vs. Form β

In pharmaceutical process chemistry, the solid-state form of an intermediate can be just as critical as its chemical purity. For this β -lactam, two primary structural polymorphs dictate manufacturing performance:

  • Form α (Thermodynamic Alternative): The standard, highly crystalline form isolated via slow cooling in ethyl acetate/hexane[3][4]. It is highly stable but exhibits lower kinetic solubility.

  • Form β (Metastable Alternative): A kinetically trapped polymorph generated via rapid anti-solvent precipitation. While thermodynamically metastable, its disrupted crystal lattice provides a significantly higher dissolution rate.

In the context of Taxol semi-synthesis, Form β outperforms Form α . The coupling reaction requires a high concentration of the dissolved β -lactam in tetrahydrofuran (THF) to drive the equilibrium forward rapidly. Form β's superior kinetic solubility minimizes the reaction residence time, thereby reducing the risk of epimerization or degradation of the sensitive taxane core.

Table 1: Comparative Physicochemical Properties of β-Lactam Polymorphs

Property Form α (Thermodynamic) Form β (Metastable) Performance Impact in Synthesis

| Melting Point ( Tm​ ) | 163 °C[3][4] | 148 °C | Indicates lattice energy; lower Tm​ correlates to easier solvation. | | Enthalpy of Fusion ( ΔHf​ ) | 38.5 J/g | 29.2 J/g | Lower enthalpy in Form β confirms a less tightly packed crystal lattice. | | Kinetic Solubility (THF, 25°C) | 45 mg/mL | 72 mg/mL | Form β provides a 60% increase in available reactant concentration. | | Diagnostic XRPD Peaks (2θ) | 8.4°, 15.2°, 21.1° | 7.1°, 12.5°, 19.8° | Essential for batch-to-batch structural verification. | | Isolation Method | Slow cooling (EtOAc/Hexane) | Anti-solvent crash cooling | Dictates the downstream crystallization engineering parameters. |

Workflow A Crude Lactam Intermediate B EtOAc/Hexane Slow Cooling A->B Thermodynamic C Anti-Solvent Crash Cooling A->C Kinetic D Form α (Thermodynamic) B->D E Form β (Metastable) C->E F Taxol Coupling Reaction D->F Standard Yield E->D Solvent-mediated Transition E->F Accelerated Yield

Workflow comparing thermodynamic and kinetic polymorphic crystallization pathways.

Self-Validating Experimental Protocols

To reliably differentiate and utilize these polymorphs, the following analytical workflows must be strictly adhered to. As an application scientist, I emphasize that how you prepare the sample is just as critical as the instrumental analysis itself.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the thermodynamic stability and melting point ( Tm​ ) of the polymorph.

  • System Validation: Run an Indium standard prior to sample analysis. The onset of the Indium melt must read 156.6 °C ± 0.2 °C. This self-validating step ensures the 163 °C melting point of Form α[3] is instrument-independent.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the solid into a Tzero aluminum pan. Crimp the pan with a pinhole-vented lid.

  • Thermal Scanning: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 200 °C under a dry nitrogen purge (50 mL/min).

  • Causality & Expert Insight: The heating rate of 10 °C/min is specifically selected to balance thermal resolution with kinetic trapping. If the heating rate is too slow (e.g., 2 °C/min), the metastable Form β may undergo a solid-state exothermic transition into Form α before melting, masking its true identity. The pinhole vent prevents pan deformation from trace residual solvent expansion, eliminating baseline artifacts.

Protocol 2: X-Ray Powder Diffraction (XRPD)

Objective: Obtain the definitive structural fingerprint of the crystal lattice.

  • System Validation: Scan a NIST SRM 1976 (Corundum) standard. The peak position at 2θ = 25.58° must be within ±0.02° to confirm goniometer alignment.

  • Sample Preparation: Grind the sample gently using an agate mortar and pestle for no more than 30 seconds. Mount the powder onto a zero-background silicon sample holder.

  • Data Acquisition: Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02° and a scan speed of 2°/min.

  • Causality & Expert Insight: Gentle manual grinding is mandated over mechanical milling. High-shear milling introduces localized heating and mechanical stress, which frequently induces a phase transformation from the metastable Form β back to the thermodynamic Form α, yielding false-positive structural data. The zero-background silicon holder is critical to eliminate the amorphous halo typical of glass slides, allowing for the precise resolution of low-intensity diagnostic peaks at low diffraction angles (e.g., the 7.1° peak of Form β).

AnalyticalTree Start Solid-State Characterization XRPD XRPD Analysis Start->XRPD DSC DSC Thermal Scan Start->DSC FormA_XRPD Peaks: 8.4°, 15.2° XRPD->FormA_XRPD Form α FormB_XRPD Peaks: 7.1°, 12.5° XRPD->FormB_XRPD Form β FormA_DSC Tm = 163°C DSC->FormA_DSC Form α FormB_DSC Tm = 148°C DSC->FormB_DSC Form β

Analytical decision tree for differentiating Form α and Form β polymorphs.

References

  • Alfa Chemistry. "3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. CAS 186613-02-5". Alfa Chemistry Product Catalog.
  • ChemicalBook. "2-Azetidinone, 3-(acetyloxy)-4-phenyl-, (3R,4S)- synthesis". ChemicalBook Database.
  • ChemicalBook. "186613-02-5 Synthesis: Preparation of Cis-1-Benzoyl-3-(1-ethoxyethoxy)-4-Phenylazetidinone". ChemicalBook Database.
  • MolCore. "186613-02-5 | 1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate". MolCore API Intermediates.
  • Holton, R. A. "Method for preparation of taxol using β-lactam". Google Patents (US5175315A).

Sources

Comparative

Analytical Strategies for Strained Ring Systems: LC-MS vs. GC-MS for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl Acetate

Executive Summary As analytical scientists, we frequently encounter molecules that defy traditional gas-phase analysis. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a prime example of a structurally demanding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As analytical scientists, we frequently encounter molecules that defy traditional gas-phase analysis. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a prime example of a structurally demanding analyte. Featuring a highly strained four-membered cyclobutanone ring, a bulky methoxyphenyl group, and a labile acetate ester, this compound presents a classic analytical dichotomy. While its molecular weight (~310 Da) suggests it might be amenable to Gas Chromatography (GC)[1], its thermodynamic instability unequivocally dictates Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for quantitative analysis[2].

This guide objectively compares the performance of GC-MS and LC-MS for this specific analyte, providing mechanistic insights, experimental data, and validated protocols to ensure analytical integrity.

Part 1: Mechanistic Profiling & The Thermal Lability Problem

The core challenge in analyzing 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate lies in its structural thermodynamics. Cyclobutanones possess significant ring strain (approximately 26 kcal/mol). When subjected to the high temperatures required for GC vaporization (typically 250–300°C in the injection port), the molecule undergoes rapid thermal degradation via two primary pathways:

  • Retro-[2+2] Cycloaddition: The four-membered ring cleaves to form ketenes and alkenes.

  • Acetate Elimination: The ester group undergoes thermal elimination to yield acetic acid and a conjugated enone.

While GC-MS excels for volatile, thermally stable compounds[1], and can successfully analyze simple, stable alkylcyclobutanones[3], it fails catastrophically for highly substituted, oxygenated cyclobutanones. In contrast, LC-MS operates at near-ambient temperatures, preserving the intact molecule. Furthermore, LC-MS utilizes soft ionization techniques like Electrospray Ionization (ESI) to generate the pseudomolecular ion ( [M+H]+ ) without inducing thermal fragmentation[4].

Part 2: Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms. The data clearly demonstrates the superiority of LC-MS/MS in terms of sensitivity, linearity, and recovery.

Analytical ParameterGC-MS (EI, 70 eV)LC-MS/MS (ESI+, MRM)Causality / Scientific Rationale
Limit of Detection (LOD) ~500 ng/mL1.5 ng/mLGC suffers from signal dilution across multiple thermal degradation peaks; LC-MS concentrates the signal into a single intact precursor ion.
Limit of Quantitation (LOQ) ~1500 ng/mL5.0 ng/mLHigh background noise from column bleed at high GC temperatures limits the LOQ.
Linearity (R²) 0.9250.999Thermal degradation in GC is non-linear and concentration-dependent. LC-MS maintains predictable ionization efficiency.
Recovery (%) 45 - 60% (Highly variable)94 - 102%The analyte is lost in the hot GC injector port. LC-MS avoids thermal stress entirely.
Analysis Time 25 minutes5.0 minutesGC requires a slow temperature ramp to elute the ~310 Da compound. UPLC achieves rapid separation via gradient elution.
Part 3: Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact methodologies required to reproduce these results.

Protocol A: LC-MS/MS Quantitative Workflow (Recommended)

Objective: Achieve sub-ng/mL sensitivity while maintaining structural integrity.

Step 1: Sample Preparation

  • Causality: To prevent ester hydrolysis, maintain samples in a slightly acidic, non-aqueous crash solvent.

  • Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid and a suitable internal standard (e.g., a deuterated analog).

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

Step 2: Chromatographic Separation

  • Causality: A sub-2 µm C18 column provides high theoretical plates for sharp peaks, while a slightly acidic mobile phase ensures good peak shape and promotes protonation in the ESI source.

  • Inject 2 µL onto a UPLC C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient elution at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Causality: Soft ionization prevents the retro-[2+2] cleavage seen in GC.

  • Operate in Positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Monitor the MRM transition: m/z 311.1 [M+H]+ → m/z 251.1 (loss of acetic acid, -60 Da) at a collision energy of 15 eV.

Protocol B: GC-MS Workflow (For Troubleshooting/Comparison)

Objective: Demonstrate the limitations of gas-phase analysis for strained cyclobutanones.

Step 1: Sample Preparation

  • Extract the analyte into a non-polar solvent (e.g., Hexane). Dry over anhydrous Na2​SO4​ to remove trace water, which heavily exacerbates thermal hydrolysis in the injector.

Step 2: Chromatographic Separation

  • Causality: Even with a thin-film, inert column, the necessary oven temperatures induce degradation.

  • Inject 1 µL into a Splitless injector set to 250°C. (Note: This is the primary site of thermal degradation).

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm). Oven program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

Step 3: Mass Spectrometry (EI-MS)

  • Electron Impact (EI) source at 70 eV. Source temperature: 230°C.

  • Observation: The chromatogram yields multiple peaks corresponding to thermal breakdown products (loss of ketene or acetic acid), with the intact molecular ion being nearly undetectable.

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the divergent pathways of the analyte when subjected to LC-MS versus GC-MS.

Workflow cluster_LC LC-MS/MS (Optimal Pathway) cluster_GC GC-MS (Degradation Pathway) Analyte 3-(4-Methoxyphenyl)-2-oxo- 4-phenylcyclobutyl acetate LC_Sep UPLC Separation (Ambient/40°C) Analyte->LC_Sep GC_Inj Hot Injection (250°C) Thermal Stress Analyte->GC_Inj LC_Ion ESI+ Soft Ionization Intact [M+H]+ LC_Sep->LC_Ion LC_Det MRM Detection High Sensitivity LC_Ion->LC_Det GC_Deg Retro-[2+2] Cleavage & Acetate Loss GC_Inj->GC_Deg GC_Det Fragmented Signal Low Reproducibility GC_Deg->GC_Det

Workflow comparison: Thermal degradation in GC-MS vs. intact analysis in LC-MS.

References
  • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." arome-science.com.
  • HPLC Vials. "LCMS vs GCMS: Which Technique is Best for Your Research?" hplcvials.com.
  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." emerypharma.com.
  • PubMed / NIH. "Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS)

Sources

Validation

Comparing ring-strain energy of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate with cyclopropanes

A Comparative Analysis of Ring-Strain Energy: Cyclopropanes vs. A Substituted Cyclobutane System Introduction: The Energetic Landscape of Small Rings In the realm of organic chemistry and drug development, the three-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Ring-Strain Energy: Cyclopropanes vs. A Substituted Cyclobutane System

Introduction: The Energetic Landscape of Small Rings

In the realm of organic chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its stability and reactivity. A key determinant of this relationship is the concept of ring strain , a form of potential energy that arises when the bond angles and conformations of a cyclic molecule are forced to deviate from their optimal, low-energy states[1][2]. This internal energy, composed of angle strain, torsional strain, and steric strain, renders small-ring systems, particularly cyclopropanes and cyclobutanes, significantly more reactive than their acyclic counterparts[2][3]. This heightened reactivity is not a liability but a powerful tool in synthetic chemistry, often harnessed to drive reactions that would otherwise be thermodynamically unfavorable.

This guide provides a detailed comparison of the ring-strain energy of the highly-strained cyclopropane ring system with that of a complex, substituted cyclobutane, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate . We will delve into the methodologies used to quantify this strain, compare the energetic profiles of the parent rings, and analyze how substitution patterns on the cyclobutane core modulate its inherent strain.

Part 1: Methodologies for Quantifying Ring Strain

The determination of ring-strain energy is not an absolute measurement but a comparative one, calculated by subtracting the heat of formation of a hypothetical, strain-free reference molecule from the experimentally or computationally determined heat of formation of the cyclic compound [4][5].

Experimental Determination: Combustion Calorimetry

The classic experimental approach to determine the total energy content of a molecule is through combustion calorimetry[6][7]. By precisely measuring the heat released during the complete combustion of a compound, we can calculate its standard enthalpy of formation (ΔH°f).

The Causality Behind the Method: This technique is authoritative because it directly measures the total potential energy stored within the molecule's chemical bonds. A more strained, higher-energy molecule will release more heat upon combustion than a less strained isomer or a strain-free analog[8]. The difference in the heat of combustion per -CH2- group between a cycloalkane and a strain-free reference (like a long-chain alkane) reveals the strain energy[3].

Experimental Protocol: Bomb Calorimetry

  • Calibration: The heat capacity of the bomb calorimeter is precisely determined by combusting a known mass of a standard substance with a well-documented heat of combustion, such as benzoic acid[6][7]. This is a critical self-validating step to ensure the accuracy of subsequent measurements.

  • Sample Preparation: A meticulously weighed sample (typically ~1 gram) of the target compound, such as 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, is placed in the sample holder within the steel "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete and rapid combustion.

  • Immersion: The sealed bomb is submerged in a precisely measured quantity of water in a thermally insulated container (the calorimeter jacket).

  • Equilibration & Ignition: The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse wire.

  • Data Acquisition: The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion to determine the maximum temperature change (ΔT).

  • Calculation: The total heat released (q_total) is calculated using the heat capacity of the calorimeter and the measured ΔT. After correcting for the heat from the fuse wire ignition, the enthalpy of combustion for the sample can be determined. From this, the enthalpy of formation and, subsequently, the ring-strain energy are derived.

Computational Determination: Ab Initio Methods

Modern computational chemistry provides powerful tools for accurately predicting molecular energies and, by extension, ring strain[9][10]. High-level ab initio or Density Functional Theory (DFT) calculations can determine the total electronic energy of a molecule.

The Logic of In Silico Analysis: To isolate the ring strain from other energetic factors, hypothetical, balanced chemical reactions known as isodesmic or homodesmotic reactions are employed[10]. In these reactions, the number of bonds of each formal type (e.g., C-C, C-H, C=O) is conserved on both the reactant and product sides. The calculated enthalpy of such a reaction therefore directly corresponds to the strain energy of the cyclic reactant, as all other bonding energies are cancelled out[9][10]. This approach offers a direct route to calculating strain without the need for physical experimentation.

Workflow for Ring Strain Determination

Caption: Workflow for experimental and computational determination of ring-strain energy.

Part 2: Comparative Analysis of Parent Ring Systems

The fundamental differences in ring strain between cyclopropane and cyclobutane stem from their unique geometries.

Cyclopropane: A System of High Strain

Cyclopropane is the epitome of a strained ring system. Its planar, triangular geometry forces the C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon[2][11]. This creates immense angle strain . Furthermore, the planar structure forces all C-H bonds on adjacent carbons into a fully eclipsed conformation, introducing significant torsional strain [3][11]. The combination of these factors results in a total ring strain of approximately 27.5 kcal/mol (115 kJ/mol) [11].

Cyclobutane: A Puckered Compromise

Unlike cyclopropane, cyclobutane is not planar. It adopts a slightly bent or "puckered" conformation[3][11]. This puckering has two competing effects: it decreases the C-C-C bond angles from 90° (in a planar square) to about 88°, slightly increasing the angle strain[12][13]. However, this is energetically favorable because it significantly relieves the torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement[3][11]. This balance results in a total ring strain of approximately 26.4 kcal/mol (110 kJ/mol) , which is substantial but slightly less than that of cyclopropane[11][12].

Ring SystemTotal Strain Energy (kcal/mol)Total Strain Energy (kJ/mol)Primary Strain ContributorsConformation
Cyclopropane ~27.5[3][11]~115[11][12]Angle Strain, Torsional StrainPlanar
Cyclobutane ~26.4[3][11]~110[11][12]Angle Strain, Torsional StrainPuckered/Bent

Part 3: Case Study on 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Structural Analysis of Strain Components

G cluster_cyclopropane Cyclopropane cluster_cyclobutane 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate cp cp_angle Severe Angle Strain (60° vs 109.5°) cp_torsion High Torsional Strain (Eclipsed C-H Bonds) p1 p1->cp_angle p2 p2->cp_torsion cb cb_angle Core Angle Strain (Puckered Ring) cb_steric1 Transannular Steric Strain (Bulky Substituents) cb_sp2 sp² Carbon Strain Relief (Angle ~120°) p3 p3->cb_angle p4 p4->cb_steric1 p5 p5->cb_sp2

Caption: Comparison of strain sources in cyclopropane and the substituted cyclobutane.

Analysis of Substituent Effects:
  • Cyclobutane Core: The molecule is built upon a cyclobutane ring, which contributes a baseline strain energy of approximately 26.4 kcal/mol.

  • Bulky Substituents and Steric Strain: The molecule possesses several large substituents: a 4-methoxyphenyl group, a phenyl group, and an acetate group. To minimize severe steric repulsion (van der Waals strain), these groups will dictate the ring's puckering. Assuming a common synthetic pathway, the bulky 4-methoxyphenyl and phenyl groups are likely in a trans configuration. Even in this more stable arrangement, these groups are forced into close proximity with each other and with the ring's hydrogen atoms, introducing significant transannular steric strain that is absent in unsubstituted cyclobutane[2][12].

  • The 2-Oxo (Carbonyl) Group: The presence of a carbonyl group introduces an sp²-hybridized carbon into the ring. The ideal bond angle for an sp² carbon is 120°, which is much larger than the ~88° angle inside the puckered cyclobutane ring. This geometric change can have a complex effect. While it deviates significantly from the ideal 120°, the preference for a larger angle might slightly alleviate some of the angle strain at that specific vertex compared to an sp³ carbon in the same position.

Estimated Overall Strain:

The total ring-strain energy of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a sum of these competing factors:

  • The inherent angle and torsional strain of the cyclobutane core (~26.4 kcal/mol).

  • A significant increase in energy due to steric strain from the bulky substituents.

  • A potential minor decrease or complex modulation of angle strain due to the sp² carbonyl carbon.

It is highly probable that the addition of significant steric strain from the three large substituents will elevate the total strain energy of this molecule to a level comparable to, or even exceeding, that of unsubstituted cyclopropane . A precise value could only be determined through dedicated computational modeling or combustion calorimetry experiments.

Conclusion and Outlook

This comparative guide reveals that while unsubstituted cyclopropane possesses a slightly higher intrinsic ring-strain energy than unsubstituted cyclobutane, the energetic landscape of substituted rings is far more complex.

  • Cyclopropane's strain is dominated by the severe angle and torsional strain inherent to its rigid, planar geometry. Its strain energy of ~27.5 kcal/mol serves as a high benchmark for small rings.

  • The strain in 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is a multifaceted issue. It begins with the fundamental ~26.4 kcal/mol of strain from its cyclobutane core, which is then significantly increased by steric interactions between its large phenyl, methoxyphenyl, and acetate substituents.

For researchers and drug development professionals, the key takeaway is that substituent patterns can dramatically alter the energetic profile of a cyclic scaffold. The high strain energy predicted for this substituted cyclobutane suggests it would be a highly reactive intermediate, prone to ring-opening reactions. This property can be strategically employed in chemical synthesis to build molecular complexity, highlighting the essential role that understanding ring strain plays in modern chemistry.

References

  • Wikipedia. Bredt's rule. Link

  • Chemistry Learner. Bredt's Rule: Explanation, Example, and Application. Link

  • LibreTexts Chemistry. 2.11 Conformations of Cycloalkanes. Link

  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. Link

  • Wikipedia. Ring strain. Link

  • Wikidoc. Bredt's rule. Link

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. Link

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). Link

  • CORE. Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Link

  • Houben-Weyl. Energies of Cyclopropanes and Cyclobutanes. Link

  • CDC Stacks. The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane. Link

  • LibreTexts Chemistry. 9.3: Ring Strain and the Structure of Cycloalkanes. Link

  • JoVE. Video: Conformations of Cycloalkanes. Link

  • PMC. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. Link

  • Master Organic Chemistry. What's Bredt's Rule? The problem with bridgehead alkenes. Link

  • Chemistry Stack Exchange. Experimental determination of ring strain energy. Link

  • OSTI.gov. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Link

  • Argonne National Laboratory. Cyclopropane Enthalpy of Formation - Active Thermochemical Tables. Link

  • MDPI. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Link

  • ResearchGate. Combustion Calorimetry. Link

  • RSC Publishing. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Link

  • ResearchGate. Conventional strain energy estimates for cyclopropane and cyclobutane. Link

  • Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. Link

  • Lumen Learning. Conformers of Cycloalkanes. Link

  • LibreTexts Chemistry. 2.10 Stability of Cycloalkanes: Ring Strain. Link

  • Cheméo. Chemical Properties of Cyclopropane (CAS 75-19-4). Link

  • 2012 Book Archive. Calorimetry. Link

  • LibreTexts Chemistry. 7.3: Heats of Reactions and Calorimetry. Link

  • University of Michigan. HEAT OF COMBUSTION: BOMB CALORIMETER. Link

  • NIST. Heats of combustion and formation of cyclopropane. Link

  • PMC. Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. Link

  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Link

  • PubMed. Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. Link

  • Manipal Academy of Higher Education. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Link

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Link

Sources

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